molecular formula C14H25NO5 B11762180 N-Boc-dolaproine-methyl

N-Boc-dolaproine-methyl

Cat. No.: B11762180
M. Wt: 287.35 g/mol
InChI Key: YESVEVMVKPHDFA-OUAUKWLOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-dolaproine-methyl is a useful research compound. Its molecular formula is C14H25NO5 and its molecular weight is 287.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

tert-butyl (2S)-2-[(1R,2R)-1-hydroxy-3-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H25NO5/c1-9(12(17)19-5)11(16)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11,16H,6-8H2,1-5H3/t9-,10+,11-/m1/s1

InChI Key

YESVEVMVKPHDFA-OUAUKWLOSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)OC

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Boc-dolaproine-methyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data on N-Boc-dolaproine-methyl is limited in publicly available literature. This guide provides the available information on this compound and, for comparative and contextual purposes, more extensive data on its corresponding carboxylic acid, N-Boc-dolaproine.

Introduction

This compound is a derivative of N-Boc-dolaproine, a crucial chiral building block in the synthesis of dolastatin 10 and its potent analogues, the auristatins. Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is a powerful antimitotic agent that inhibits tubulin polymerization.[1] Its synthetic analogues are of significant interest in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Understanding the chemical properties of intermediates like this compound is essential for the optimization of synthetic routes and the development of novel, potent therapeutic agents.

Chemical Properties of this compound

This compound (CAS Number: 164456-57-9) is the methyl ester of N-Boc-dolaproine. While it is commercially available, comprehensive characterization data is scarce. The available information is summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 164456-57-9[2][3][4]
Molecular Formula C₁₅H₂₇NO₅[4]
Molecular Weight 301.38 g/mol [4]
Physical Form Liquid[2]
Purity Typically ≥98% (as offered by suppliers)[3]
Biological Role Amino acid residue of Dolastatin 10; inhibits tubulin polymerization and mitosis.[2][3]

Chemical Properties of N-Boc-dolaproine

For a more comprehensive understanding, the properties of the parent carboxylic acid, N-Boc-dolaproine (CAS Number: 120205-50-7), are presented. This compound is more extensively documented.

Table 2: Physicochemical Properties of N-Boc-dolaproine

PropertyValueSource
CAS Number 120205-50-7[5]
Molecular Formula C₁₄H₂₅NO₅[5]
Molecular Weight 287.36 g/mol [5]
IUPAC Name (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid[5]
Physical Form Solid or Oil[5][6]
Boiling Point (Predicted) 397.8 ± 17.0 °C at 760 mmHg[6]
Density (Predicted) 1.133 ± 0.06 g/cm³[6]
pKa (Predicted) 4.27 ± 0.11[6]
Storage Temperature 2-8°C or -20°C[6][7]

Experimental Protocols

4.1. Illustrative Synthesis of this compound from N-Boc-dolaproine

The conversion of the carboxylic acid (N-Boc-dolaproine) to its methyl ester can be achieved through various standard esterification methods. A common and efficient method for the methylation of N-Boc protected amino acids that is safer than using diazomethane involves trimethylsilyldiazomethane (TMS-diazomethane).

Protocol: Methyl Esterification using TMS-Diazomethane

This protocol is adapted from a standard procedure for the methylation of a Boc-protected amino acid and should be considered as an illustrative example.

Materials:

  • N-Boc-dolaproine

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)

  • Methanol (MeOH)

  • Toluene or Diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-dolaproine (1.0 eq) in a mixture of toluene and methanol (e.g., 4:1 v/v) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath with stirring.

  • Slowly add TMS-diazomethane solution (1.1-1.2 eq) dropwise to the cooled solution. The evolution of nitrogen gas should be observed.

  • Allow the reaction mixture to stir at 0°C for 1-2 hours, and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench any excess TMS-diazomethane by the careful addition of a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, this compound, can be purified by column chromatography on silica gel if necessary.

Safety Precautions: TMS-diazomethane is toxic and a potential carcinogen and should be handled with extreme care in a well-ventilated fume hood.

Visualizations

5.1. Synthetic Relationship

The following diagram illustrates the conversion of N-Boc-dolaproine to this compound through esterification.

G NBoc_dolaproine N-Boc-dolaproine (Carboxylic Acid) NBoc_dolaproine_methyl This compound (Methyl Ester) NBoc_dolaproine->NBoc_dolaproine_methyl Esterification (e.g., TMS-diazomethane, MeOH)

Caption: Conversion of N-Boc-dolaproine to its methyl ester.

5.2. Synthetic Workflow for N-Boc-dolaproine

The diagram below outlines a plausible synthetic workflow for N-Boc-dolaproine, based on synthetic strategies reported in the literature, such as those involving a Reformatsky reaction.

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Final Steps N-Boc-L-prolinal N-Boc-L-prolinal Reformatsky Reformatsky Reaction (Zn activation) N-Boc-L-prolinal->Reformatsky Bromo-propionate_derivative Bromo-propionate derivative Bromo-propionate_derivative->Reformatsky Hydroxy_intermediate Hydroxy intermediate Reformatsky->Hydroxy_intermediate Methylation Methylation Hydroxy_intermediate->Methylation Hydrolysis Hydrolysis Methylation->Hydrolysis NBoc_dolaproine N-Boc-dolaproine Hydrolysis->NBoc_dolaproine

Caption: Synthetic workflow for N-Boc-dolaproine.

Conclusion

This compound is a valuable, albeit less characterized, derivative of N-Boc-dolaproine. Both compounds are pivotal in the synthesis of dolastatin 10 and its analogues, which are at the forefront of ADC technology. While a comprehensive dataset for the methyl ester is yet to be established in the public domain, its properties can be inferred from its structure and the well-documented chemistry of its parent carboxylic acid. The provided experimental protocol offers a viable route for its synthesis, enabling further research into its applications in medicinal chemistry and drug development.

References

Spectroscopic Data for N-Boc-dolaproine-methyl ester: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic data for N-Boc-dolaproine-methyl ester, a key building block in the synthesis of dolastatin 10 and its analogues. While a complete, publicly available dataset specifically for the methyl ester of N-Boc-dolaproine (CAS 179039-97-5) is not readily found in the searched scientific literature and databases, this document provides relevant information on the closely related parent compound, N-Boc-dolaproine (CAS 120205-50-7), and outlines the standard experimental protocols for acquiring the necessary Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Overview of N-Boc-dolaproine and its Methyl Ester

N-Boc-dolaproine is a crucial chiral amino acid derivative used in the synthesis of potent anti-cancer agents. Its methyl ester, this compound ester, serves as an important intermediate in these synthetic pathways. The chemical structure of N-Boc-dolaproine is (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid[1][2][3][4]. The corresponding methyl ester would be methyl (2R,3R,2'S)-3-(N-tert-butoxycarbonyl-2'-pyrrolidinyl)-3-methoxy-2-methylpropanoate.

Spectroscopic Data

A comprehensive search of available scientific databases did not yield a complete set of experimental ¹H NMR, ¹³C NMR, and mass spectrometry data specifically for this compound ester. However, data for the parent carboxylic acid and related compounds are available and can provide an indication of the expected spectral features.

NMR Spectroscopy Data

While specific data for the methyl ester is not available, the following table summarizes typical chemical shifts for related N-Boc protected amino acid and peptide methyl esters. These values can serve as a reference for the expected regions of signals for this compound ester.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related N-Boc Protected Methyl Esters

Functional GroupRepresentative ¹H NMR Chemical Shift (ppm)Representative ¹³C NMR Chemical Shift (ppm)
Boc (t-butyl)~1.4~80 (quaternary C), ~28 (methyl C)
Methyl Ester (CH₃)~3.7~52
Pyrrolidine Ring CH/CH₂1.7 - 3.623 - 57
Methine (α- to carbonyl)4.1 - 4.746 - 59
Methoxy (OCH₃)~3.3 - 3.8~50 - 60

Note: These are approximate values and can vary based on the solvent and specific molecular environment.

Mass Spectrometry Data

Specific mass spectrometry data for this compound ester is not available in the searched results. The expected molecular weight for the compound (C₁₅H₂₇NO₅) is 301.38 g/mol . In a typical electrospray ionization (ESI) mass spectrum, one would expect to observe the following ions:

Table 2: Expected Mass Spectrometry Peaks for this compound ester

IonExpected m/z
[M+H]⁺302.19
[M+Na]⁺324.17
[M-Boc+H]⁺202.14

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for this compound ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling constants, and integration to assign the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled to a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode).

  • Ensure the sample is fully dissolved.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative, depending on the analyte. For this compound, positive mode is generally preferred.

  • Capillary Voltage: 3-5 kV.

  • Nebulizing Gas Flow: Set according to the instrument's specifications.

  • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

  • Mass Range: Scan a range appropriate to detect the expected molecular ion and potential fragments (e.g., m/z 100-500).

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

  • Analyze the isotopic pattern to confirm the elemental composition.

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthetic compound like this compound ester.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound ester Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Analysis MS_Analysis Mass Spectrometry (e.g., ESI-MS) Purification->MS_Analysis Data_Interpretation Structural Elucidation & Data Reporting NMR_Analysis->Data_Interpretation MS_Analysis->Data_Interpretation

Caption: Experimental workflow for spectroscopic analysis.

References

The Crucial Role of N-Boc-Dolaproine in the Total Synthesis of Dolastatin 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Dolastatin 10, a potent antineoplastic agent originally isolated from the sea hare Dolabella auricularia, has been a subject of intense research due to its remarkable cytotoxicity against a range of tumor cell lines.[1] It is a pentapeptide that contains several unique, non-proteinogenic amino acid residues, making its total synthesis a significant challenge for medicinal chemists. The structure of Dolastatin 10 consists of four amino acids—dolavaline (Dov), valine (Val), dolaisoleuine (Dil), and dolaproine (Dap)—and a C-terminal amine, dolaphenine (Doe).[2][3]

This technical guide focuses on the pivotal role of one of these unique units, (2R,3R,4S)-dolaproine (Dap), and specifically its N-terminally protected form, N-Boc-dolaproine. The successful, stereoselective synthesis of this building block and its incorporation into the peptide chain are critical milestones in the total synthesis of Dolastatin 10 and its analogues, such as the highly successful antibody-drug conjugate (ADC) payloads, monomethyl auristatin E (MMAE) and F (MMAF).[2]

The Strategic Importance of N-Boc Protection in Peptide Synthesis

In multi-step peptide synthesis, protecting groups are essential to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of an amino acid.[4][5]

The core function of the Boc group on the dolaproine unit is to temporarily "cap" its N-terminus. This protection serves two primary purposes:

  • Preventing Self-Polymerization: It blocks the nucleophilic amino group of one dolaproine molecule from reacting with the activated carboxyl group of another.

  • Enabling Controlled Coupling: It ensures that the carboxyl group of N-Boc-dolaproine is exclusively available to react with the free amino group of the adjacent residue in the sequence (in this case, dolaphenine), forming the desired peptide bond.

The Boc group is stable under the conditions required for peptide bond formation but can be readily removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA), to expose the amino group for the next coupling step.[4][6]

N-Boc-Dolaproine: A Key Building Block in Dolastatin 10 Assembly

The total synthesis of Dolastatin 10 is a convergent process, often involving the preparation of two or more peptide fragments that are later combined. A common strategy involves the synthesis of a C-terminal dipeptide fragment, Boc-Dap-Doe, and an N-terminal tripeptide fragment, which are then coupled to form the final pentapeptide structure.[6]

N-Boc-dolaproine is the essential precursor for the P4 position in the Dolastatin 10 sequence. It is coupled with the C-terminal P5 unit, dolaphenine (Doe), to yield the key dipeptide intermediate, Boc-Dap-Doe. This dipeptide is then deprotected (Boc removal) and coupled with the N-terminal tripeptide fragment to complete the synthesis.[6] The entire process underscores the centrality of N-Boc-dolaproine as a lynchpin in the synthetic strategy.

The methyl ester of N-Boc-dolaproine, N-Boc-dolaproine-methyl, serves as a protected precursor. The ester must be hydrolyzed to the free carboxylic acid (N-Boc-dolaproine) before it can be activated and used in the peptide coupling reaction.

Synthesis and Coupling Workflow

The following diagram illustrates a common convergent synthesis strategy for Dolastatin 10, highlighting the integration of the N-Boc-dolaproine unit.

G cluster_frags Fragment Synthesis cluster_coupling Fragment Coupling & Final Assembly Dov Dov Val Val Dov->Val Coupling Dil Dil Val->Dil Coupling Tripeptide N-Protected-Dov-Val-Dil Dil->Tripeptide Formation Dap N-Boc-Dap Dipeptide Boc-Dap-Doe Dap->Dipeptide Coupling (e.g., DEPC, HATU) Doe H-Doe Doe->Dipeptide Dolastatin10 Dolastatin 10 Tripeptide->Dolastatin10 Final Coupling Deprotected_Dipeptide H-Dap-Doe (TFA Salt) Dipeptide->Deprotected_Dipeptide Boc Deprotection (TFA) Deprotected_Dipeptide->Dolastatin10

Caption: Convergent synthesis workflow for Dolastatin 10.

Quantitative Data from Synthesis

The stereoselective synthesis of N-Boc-dolaproine and its subsequent coupling are critical steps where efficiency and purity are paramount. The following table summarizes representative yield data from published synthetic routes.

StepReagents/MethodYield (%)Reference
Synthesis of N-Boc-dolaproine Intermediate (Aldol Product)Dibutylboron triflate60-80%[7]
Methylation of Aldol Product-83%[7]
Cleavage of Chiral AuxiliaryLiOH, H₂O₂93%[7]
Coupling of Boc-Dap-OH with H-DoeHATU, DIPEA, DMF85%[1]

Experimental Protocol: Synthesis of Boc-Dap-Doe Dipeptide

The following is a representative experimental protocol for the coupling of N-Boc-dolaproine with the dolaphenine (Doe) unit, adapted from generalized procedures in the literature.[1][6]

Objective: To synthesize the protected dipeptide Boc-Dap-Doe via peptide coupling.

Materials:

  • N-Boc-(2S,2'R,3'R)-dolaproine (Boc-Dap-OH)

  • Dolaphenine trifluoroacetate salt (TFA·H-Doe)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or Diethylphosphorocyanidate (DEPC)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a solution of N-Boc-dolaproine (1.0 eq) in anhydrous DMF under an inert atmosphere, add the coupling agent HATU (1.1 eq) or DEPC (1.1 eq).

  • Add the base DIPEA (2.5 eq) or TEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the dolaphenine salt (TFA·H-Doe) (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the dolaphenine solution to the activated N-Boc-dolaproine mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring completion by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product (Boc-Dap-Doe) by silica gel column chromatography to yield the pure dipeptide.

Cellular Mechanism of Action of Dolastatin 10

The final synthesized Dolastatin 10 exerts its potent anticancer effect by interfering with microtubule dynamics, a critical process for cell division.

G D10 Dolastatin 10 Polymerization Microtubule Polymerization D10->Polymerization Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Polymerization Required for Spindle Mitotic Spindle Disruption Polymerization->Spindle Leads to (inhibition) Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Causes Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Induces

Caption: Mechanism of action of Dolastatin 10.

Dolastatin 10 binds to tubulin, inhibiting its polymerization into microtubules.[8][9] This disruption of the microtubule network prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1]

Conclusion

N-Boc-dolaproine is not merely a component but a cornerstone in the chemical synthesis of Dolastatin 10. Its unique stereochemistry necessitates a complex and precise synthesis, while the N-terminal Boc group provides the essential control required for its sequential incorporation into the growing peptide chain. The successful synthesis and coupling of N-Boc-dolaproine represent a critical step, unlocking access to the potent anticancer agent Dolastatin 10 and its clinically vital derivatives used in modern cancer therapeutics.

References

An In-depth Technical Guide on the Mechanism of Action of Dolastatin 10 Analogues Containing N-Boc-dolaproine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolastatin 10, a potent antimitotic peptide isolated from the marine sea hare Dolabella auricularia, and its synthetic analogues have garnered significant interest in oncology due to their profound cytotoxic activity against a broad spectrum of cancer cell lines. This technical guide focuses on the mechanism of action of dolastatin 10 analogues that incorporate N-Boc-dolaproine, a key structural component. These compounds primarily exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. This disruption culminates in cell cycle arrest at the G2/M phase and the induction of apoptosis. This document provides a detailed overview of the molecular interactions, downstream signaling cascades, and methodologies used to elucidate the mechanism of these promising anticancer agents.

Core Mechanism of Action: Tubulin Inhibition

The principal mechanism of action of dolastatin 10 and its analogues, including those containing N-Boc-dolaproine, is the inhibition of tubulin polymerization.[1] Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

Dolastatin 10 analogues bind to the vinca domain on β-tubulin, a site distinct from the colchicine and taxane binding sites.[2] This binding interferes with the assembly of tubulin dimers into microtubules, leading to a destabilization of the microtubule network.[1] The disruption of microtubule dynamics has profound consequences for cellular function, most notably during mitosis. The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to a mitotic block.[3]

Visualization of the Core Mechanism

The following diagram illustrates the fundamental mechanism of tubulin polymerization inhibition by dolastatin 10 analogues.

Tubulin_Inhibition Core Mechanism: Tubulin Polymerization Inhibition Tubulin_Dimers α/β-Tubulin Dimers Binding Binding to Vinca Domain on β-Tubulin Tubulin_Dimers->Binding Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization (Normal Process) Dolastatin_Analogue Dolastatin 10 Analogue (with N-Boc-dolaproine) Dolastatin_Analogue->Binding Inhibition Inhibition of Microtubule Assembly Binding->Inhibition Disruption Disruption of Microtubule Dynamics Inhibition->Disruption Inhibition->Microtubules Blocks

Caption: Inhibition of tubulin polymerization by dolastatin 10 analogues.

Cellular Consequences: G2/M Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics by dolastatin 10 analogues triggers a cascade of cellular events, primarily leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[3]

G2/M Phase Arrest

The mitotic spindle checkpoint is a crucial surveillance mechanism that ensures proper attachment of chromosomes to the mitotic spindle before the cell enters anaphase. By disrupting microtubule formation, dolastatin 10 analogues activate this checkpoint, preventing cells from progressing through mitosis.[4] This leads to an accumulation of cells in the G2/M phase of the cell cycle.[3][5] Key proteins involved in this checkpoint, such as Mad2 and BubR1, are activated in response to microtubule disruption.[6]

Induction of Apoptosis

Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway. A key event in this process is the downregulation of the anti-apoptotic protein Bcl-2.[7] The decrease in Bcl-2 levels is thought to destabilize the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates the caspase cascade.

The activation of initiator caspases, such as caspase-9, leads to the cleavage and activation of executioner caspases, including caspase-3 and caspase-7.[8] These executioner caspases are responsible for the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[9]

Signaling Pathway Visualization

The following diagram outlines the signaling cascade from microtubule disruption to apoptosis.

Apoptosis_Signaling_Pathway Apoptotic Signaling Pathway of Dolastatin 10 Analogues cluster_0 Microtubule Disruption cluster_1 Cell Cycle Arrest cluster_2 Apoptosis Induction Dolastatin_Analogue Dolastatin 10 Analogue Tubulin_Inhibition Inhibition of Tubulin Polymerization Dolastatin_Analogue->Tubulin_Inhibition Microtubule_Disruption Microtubule Network Disruption Tubulin_Inhibition->Microtubule_Disruption Spindle_Checkpoint Mitotic Spindle Checkpoint Activation Microtubule_Disruption->Spindle_Checkpoint G2M_Arrest G2/M Phase Arrest Spindle_Checkpoint->G2M_Arrest Bcl2_Downregulation Downregulation of Bcl-2 G2M_Arrest->Bcl2_Downregulation Mito_Permeability Increased Mitochondrial Membrane Permeability Bcl2_Downregulation->Mito_Permeability Cytochrome_c Cytochrome c Release Mito_Permeability->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9_Activation Caspase-9 Activation Apoptosome->Caspase9_Activation Caspase37_Activation Caspase-3 & 7 Activation Caspase9_Activation->Caspase37_Activation Apoptosis Apoptosis Caspase37_Activation->Apoptosis Tubulin_Polymerization_Assay Workflow for Tubulin Polymerization Assay Prepare_Tubulin Prepare Tubulin Solution (2 mg/mL in buffer + 1 mM GTP) on ice Dispense Dispense into pre-chilled 96-well plate Prepare_Tubulin->Dispense Add_Compound Add Test Compound (various concentrations) Dispense->Add_Compound Incubate_Read Incubate at 37°C and read absorbance at 340 nm (every minute for 60-90 min) Add_Compound->Incubate_Read Data_Analysis Analyze Data: Plot curves, determine Vmax, calculate IC50 Incubate_Read->Data_Analysis

References

Navigating the Synthesis and Handling of N-Boc-Dolaproine-Methyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling protocols for N-Boc-dolaproine-methyl, a key building block in the synthesis of complex pharmaceutical agents. Due to the limited availability of specific safety data for this compound, this guide extrapolates information from its parent compound, N-Boc-dolaproine, and general principles of laboratory chemical safety. It is imperative that all handling of this compound is conducted by trained personnel in a controlled laboratory setting.

Compound Identification and Properties

PropertyValue (for N-Boc-dolaproine)Reference
Molecular Formula C₁₄H₂₅NO₅[1]
Molecular Weight 287.35 g/mol [1]
Appearance Solid or light yellow oily substance[2][3]
Storage Temperature Refrigerator (2-8°C)[2][3]
Purity Typically ≥95%[2][4]

Hazard Identification and GHS Classification

N-Boc-dolaproine is classified with the following hazards according to the Globally Harmonized System (GHS). It is prudent to assume this compound carries similar risks.[1]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation
Acute Toxicity, Oral4H302: Harmful if swallowed

Signal Word: Warning[2]

Hazard Pictograms:

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety. The following workflow outlines the essential steps for safe handling.

G General Laboratory Safety Workflow for Handling Chemical Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Conduct Risk Assessment B Prepare Engineering Controls (Fume Hood) A->B C Select and Don Appropriate PPE B->C D Weigh and Transfer Compound in Fume Hood C->D E Perform Experimental Procedures D->E F Decontaminate Glassware and Work Surfaces E->F G Dispose of Waste in Accordance with Regulations F->G H Remove and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I G General Synthetic Protocol Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Assemble and Dry Glassware B Charge Reactor with Reagents and Solvents under Inert Atmosphere A->B C Control Reaction Temperature B->C D Monitor Reaction Progress (e.g., TLC, LC-MS) C->D E Quench Reaction D->E F Extract Product E->F G Purify by Chromatography or Recrystallization F->G H Characterize Final Product G->H

References

N-Boc-Dolaproine-Methyl: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-dolaproine-methyl is a crucial chiral building block in the synthesis of dolastatin 10 and its potent analogues, which are highly effective anti-cancer agents. As an essential intermediate, understanding its solubility and stability is paramount for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available solubility and stability data for N-Boc-dolaproine and its methyl ester, outlines relevant experimental protocols, and illustrates the biological context of its parent compound, dolastatin 10.

Core Concepts: Solubility and Stability

The solubility of an intermediate like this compound dictates the choice of solvents for reaction, purification, and formulation. Its stability profile is critical for determining appropriate storage conditions, handling procedures, and shelf-life, as degradation can lead to impurities that may affect the safety and efficacy of the final drug product.

The tert-butyloxycarbonyl (Boc) protecting group is fundamental to the stability of this molecule. Generally, the Boc group is stable under basic and nucleophilic conditions, as well as to catalytic hydrogenolysis, but it is readily cleaved under acidic conditions[1][][3][4].

Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, data for the closely related precursor, N-Boc-dolaproine, is available and provides valuable insights.

Table 1: Quantitative Solubility of N-Boc-Dolaproine

Solvent SystemConcentrationObservation
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.70 mM)Clear solution[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.70 mM)Clear solution[5]

Based on general principles of chemical solubility ("like dissolves like"), this compound, being an ester, is expected to exhibit good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate, tetrahydrofuran (THF), and alcohols like methanol and ethanol.

Stability Profile

The stability of this compound is influenced by temperature, pH, and exposure to light and oxidizing agents.

Table 2: Stability and Storage Recommendations for N-Boc-Dolaproine

ConditionDurationRecommendation
Stock Solution at -80°C6 monthsStore under nitrogen[5]
Stock Solution at -20°C1 monthStore under nitrogen[5]
General Storage (Solid)Long-termRefrigerator (2-8°C)[6][7]

The primary degradation pathway for this compound under harsh conditions is expected to be the acid-catalyzed cleavage of the Boc group[4]. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are essential to fully characterize its stability profile and identify potential degradants.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of pharmaceutical intermediates are well-established.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining equilibrium solubility[8][9][10].

Workflow for Solubility Determination

G cluster_protocol Shake-Flask Solubility Protocol start Add excess this compound to a known volume of solvent agitate Agitate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-72 hours) to reach equilibrium start->agitate separate Separate the solid and liquid phases (e.g., by centrifugation or filtration) agitate->separate analyze Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV) separate->analyze calculate Calculate the solubility analyze->calculate

Shake-Flask Method Workflow
Stability Assessment: Forced Degradation Studies

Forced degradation studies are crucial for developing stability-indicating analytical methods, which can separate the intact compound from its degradation products[11][12][13][14][15].

Workflow for Forced Degradation and Method Development

G cluster_workflow Forced Degradation Workflow start Prepare solutions of this compound stress Expose solutions to stress conditions: - Acid (e.g., 0.1 M HCl) - Base (e.g., 0.1 M NaOH) - Oxidation (e.g., 3% H₂O₂) - Heat (e.g., 60-80°C) - Light (photostability chamber) start->stress analyze Analyze stressed samples by RP-HPLC at various time points stress->analyze develop Develop an HPLC method that resolves the parent peak from all degradation product peaks analyze->develop validate Validate the stability-indicating method according to ICH guidelines develop->validate

Forced Degradation Study Workflow

Biological Context: Dolastatin 10 Signaling Pathway

This compound is a precursor to dolastatin 10, a potent inhibitor of tubulin polymerization[16][17][18]. By interfering with microtubule dynamics, dolastatin 10 induces cell cycle arrest and apoptosis in cancer cells.

Simplified Signaling Pathway of Dolastatin 10

G cluster_pathway Dolastatin 10 Mechanism of Action dolastatin Dolastatin 10 tubulin α/β-Tubulin Dimers dolastatin->tubulin Binds to Vinca domain microtubules Microtubules tubulin->microtubules Inhibits polymerization mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle Disrupts dynamics g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Dolastatin 10's Impact on Microtubule Dynamics

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While specific quantitative data for the methyl ester remains limited in public literature, the provided data for the parent carboxylic acid, along with established experimental protocols and general chemical principles, offers a solid foundation for researchers and drug development professionals. A thorough in-house evaluation of solubility and stability using the outlined methodologies is recommended for any project utilizing this critical intermediate.

References

Methodological & Application

Stereoselective Synthesis of N-Boc-Dolaproine Methyl Ester: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the stereoselective synthesis of N-Boc-dolaproine methyl ester, a key chiral building block in the synthesis of dolastatin 10 and its analogues, which are potent antineoplastic agents. The primary protocol detailed herein is based on a robust Reformatsky-type reaction, which offers good yields and stereocontrol. Alternative synthetic strategies, including asymmetric aldol additions, Baylis-Hillman reactions, and ruthenium-catalyzed hydrogenations, are also discussed and compared. This guide is intended to provide researchers with the necessary information to reproduce this synthesis and to understand the landscape of available synthetic methodologies.

Introduction

Dolaproine, a non-proteinogenic amino acid, is a critical component of the powerful cytotoxic peptide dolastatin 10. The stereoselective synthesis of dolaproine derivatives, such as N-Boc-dolaproine methyl ester, is of significant interest to the pharmaceutical industry for the development of novel anticancer therapeutics. The presence of multiple chiral centers necessitates a synthetic approach with a high degree of stereocontrol. This application note details a reliable protocol for the synthesis of N-Boc-dolaproine and provides a comparative overview of other prominent synthetic routes.

Comparative Analysis of Synthetic Protocols

Several stereoselective methods for the synthesis of N-Boc-dolaproine have been reported. The choice of method may depend on factors such as reagent availability, desired scale, and stereochemical purity requirements. A summary of key quantitative data from various methods is presented below.

Synthetic MethodKey StepsReported YieldsStereoselectivityReference
Reformatsky Reaction Reformatsky reaction, Methylation, HydrolysisIntermediate yields up to 80.9% reported for the key C-C bond formation.Good diastereoselectivity reported.
Asymmetric Aldol Addition Chiral auxiliary-mediated aldol reaction, Methylation, Auxiliary cleavage60-80% for methylation, 83-93% for cleavage steps.High diastereoselectivity directed by the chiral auxiliary.
Baylis-Hillman Reaction Baylis-Hillman reaction, Hydrogenation, HydrolysisModerate overall yields.Diastereomeric mixture often requires separation.
Ru-Catalyzed Hydrogenation Asymmetric hydrogenation of a suitable precursorHigh enantiomeric excess (up to 95% ee) has been achieved in related systems.High enantioselectivity.

Experimental Protocol: Reformatsky-Based Synthesis

This protocol is adapted from a patented procedure and provides a step-by-step guide for the synthesis of N-Boc-dolaproine via a Reformatsky reaction, followed by methylation and hydrolysis.

Materials and Reagents
  • N-Boc-L-prolinal

  • α-Bromo ester (e.g., methyl 2-bromopropionate)

  • Zinc powder, activated

  • Trimethylsilyl chloride (TMSCl)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Base for methylation (e.g., sodium hydride)

  • Lithium hydroxide (LiOH)

  • Silica gel for column chromatography

Step 1: Synthesis of the β-Hydroxy Ester Intermediate via Reformatsky Reaction
  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add activated zinc powder (1.5 eq). Suspend the zinc in anhydrous THF.

  • Initiation: Add a small amount of TMSCl (0.1 eq) to activate the zinc surface. Stir the suspension at room temperature for 30 minutes.

  • Formation of the Reformatsky Reagent: To the activated zinc suspension, add a solution of the α-bromo ester (1.2 eq) in anhydrous THF dropwise via an addition funnel. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux. After the addition is complete, stir the mixture for 1-2 hours at room temperature until the zinc is consumed and a grayish, cloudy solution of the Reformatsky reagent is formed.

  • Reaction with N-Boc-L-prolinal: Cool the Reformatsky reagent to 0 °C in an ice bath. Add a solution of N-Boc-L-prolinal (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy ester intermediate. A yield of approximately 80.9% for this step has been reported.

Step 2: Methylation of the Hydroxyl Group
  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the purified β-hydroxy ester (1.0 eq) in anhydrous THF. Cool the solution to 0 °C.

  • Deprotonation: Add a suitable base, such as sodium hydride (1.2 eq, 60% dispersion in mineral oil), portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes.

  • Methylation: Add the methylating agent (e.g., methyl iodide, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction with water. Extract the product with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield the N-Boc-dolaproine methyl ester.

Step 3: (Optional) Hydrolysis to N-Boc-Dolaproine

If the free carboxylic acid is desired, the methyl ester can be hydrolyzed.

  • Saponification: Dissolve the N-Boc-dolaproine methyl ester (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (1.5 eq).

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Work-up: Acidify the reaction mixture to pH ~3 with 1 M HCl. Extract the product with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford N-Boc-dolaproine.

Workflow Diagram

Stereoselective_Synthesis_of_NBoc_Dolaproine cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Methylation cluster_2 Step 3: Hydrolysis (Optional) N_Boc_Prolinal N-Boc-L-Prolinal Reformatsky_Intermediate β-Hydroxy Ester Intermediate N_Boc_Prolinal->Reformatsky_Intermediate THF, TMSCl Alpha_Bromo_Ester α-Bromo Ester Alpha_Bromo_Ester->Reformatsky_Intermediate THF, TMSCl Zinc Zinc Powder Zinc->Reformatsky_Intermediate THF, TMSCl Methylating_Agent Methylating Agent (e.g., MeI) N_Boc_Dolaproine_Ester N-Boc-Dolaproine Methyl Ester Methylating_Agent->N_Boc_Dolaproine_Ester LiOH LiOH (optional) N_Boc_Dolaproine N-Boc-Dolaproine LiOH->N_Boc_Dolaproine Reformatsky_Intermediate->N_Boc_Dolaproine_Ester Base, THF N_Boc_Dolaproine_Ester->N_Boc_Dolaproine THF/H₂O

Caption: Synthetic workflow for N-Boc-dolaproine.

Signaling Pathway Diagram (Conceptual)

The following diagram illustrates the conceptual flow of the key bond-forming and functional group transformation steps in the synthesis.

Synthetic_Logic Start Starting Materials (N-Boc-L-Prolinal, α-Bromo Ester) C_C_Bond C-C Bond Formation (Reformatsky Reaction) Start->C_C_Bond Hydroxyl Intermediate with Free Hydroxyl Group C_C_Bond->Hydroxyl Methylation O-Methylation Hydroxyl->Methylation Ester Methyl Ester Product (N-Boc-Dolaproine Methyl Ester) Methylation->Ester Hydrolysis Ester Hydrolysis (Optional) Ester->Hydrolysis Acid Carboxylic Acid Product (N-Boc-Dolaproine) Hydrolysis->Acid

Caption: Key transformations in the synthesis.

Conclusion

The stereoselective synthesis of N-Boc-dolaproine methyl ester is a critical step in the production of dolastatin-based anticancer agents. The detailed Reformatsky-based protocol provides a reliable method for obtaining this valuable intermediate. Researchers can also consider alternative routes such as asymmetric aldol additions or catalytic hydrogenations depending on their specific needs and available resources. The information presented in this application note is intended to serve as a practical guide for the synthesis and a valuable resource for the comparison of different synthetic strategies.

Application Notes and Protocols: Stereoselective Synthesis of N-Boc-dolaproine Methyl Ester via Baylis-Hillman Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the stereoselective synthesis of N-Boc-dolaproine methyl ester, a key amino acid residue of the potent antineoplastic agent Dolastatin 10.[1][2][3] The synthetic strategy hinges on a crucial carbon-carbon bond formation step facilitated by the Baylis-Hillman reaction between N-Boc-prolinal and methyl acrylate.[1] Subsequent diastereoselective hydrogenation and esterification lead to the desired product. This method offers an efficient pathway to this important building block for peptide synthesis and drug development. The Baylis-Hillman reaction, an organocatalytic transformation, is known for its high atom economy and the generation of densely functionalized molecules under mild conditions.[4]

Introduction

N-Boc-dolaproine is a non-proteinogenic amino acid that forms a constituent of Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia. Dolastatin 10 exhibits potent antimitotic activity by inhibiting tubulin polymerization and is a significant lead compound in the development of anticancer therapeutics.[2] The synthesis of Dolastatin 10 and its analogues relies on the efficient and stereocontrolled preparation of its constituent amino acid residues, including N-Boc-dolaproine.

The Baylis-Hillman reaction provides a powerful and convergent approach to construct the carbon skeleton of N-Boc-dolaproine.[1] This reaction, typically catalyzed by a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO), forms a carbon-carbon bond between the α-position of an activated alkene and an electrophile, in this case, an aldehyde.[4][5] The use of ultrasound has been shown to accelerate the reaction rate and minimize racemization, which can be a challenge with chiral aldehydes.[1]

Overall Synthetic Strategy

The synthesis of N-Boc-dolaproine methyl ester is accomplished in a four-step sequence starting from readily available N-Boc-prolinal. The overall reported yield for the synthesis of N-Boc-dolaproine is 27%.[1]

The key steps are:

  • Baylis-Hillman Reaction: Coupling of N-Boc-prolinal and methyl acrylate.

  • Diastereomer Separation: Chromatographic separation of the resulting diastereomeric Baylis-Hillman adducts.

  • Diastereoselective Hydrogenation: Reduction of the double bond in the desired diastereomer.

  • Hydrolysis: Conversion of the methyl ester to the final carboxylic acid (N-Boc-dolaproine). This document focuses on the synthesis of the methyl ester intermediate.

Data Presentation

Table 1: Summary of Key Transformation

StepReactionReactantsKey Reagents/CatalystsProductReported Overall Yield (%)
1Baylis-Hillman ReactionN-Boc-prolinal, Methyl acrylateTertiary amine (e.g., DABCO), UltrasoundDiastereomeric mixture of Baylis-Hillman adductsNot individually reported
2Diastereoselective HydrogenationSeparated Baylis-Hillman adductH₂, Pd/CN-Boc-dolaproine methyl esterNot individually reported
3HydrolysisN-Boc-dolaproine methyl esterLiOH or other baseN-Boc-dolaproine27% (for the 4-step synthesis)[1]

Experimental Protocols

Materials and Methods

  • Reagents: N-Boc-prolinal, methyl acrylate, 1,4-diazabicyclo[2.2.2]octane (DABCO), palladium on carbon (10 wt%), solvents (e.g., dichloromethane, methanol, ethyl acetate), deuterated solvents for NMR analysis. All reagents should be of high purity and used as received unless otherwise noted.

  • Equipment: Round-bottom flasks, magnetic stirrers, ultrasonic bath, rotary evaporator, column chromatography apparatus (silica gel), standard glassware for organic synthesis, NMR spectrometer, IR spectrometer, mass spectrometer.

Protocol 1: Baylis-Hillman Reaction of N-Boc-prolinal and Methyl Acrylate

  • To a solution of N-Boc-prolinal (1.0 equiv) in a suitable solvent (e.g., dichloromethane or a mixture of THF and water), add methyl acrylate (1.5-2.0 equiv).

  • Add a catalytic amount of a tertiary amine, such as DABCO (0.1-0.2 equiv).

  • The reaction mixture is then subjected to ultrasound irradiation in an ultrasonic bath at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is known to be slow, and the use of ultrasound is intended to accelerate it.[1]

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The resulting crude product is a mixture of diastereomers.[1] Purify and separate the diastereomers by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Diastereoselective Hydrogenation of the Baylis-Hillman Adduct

  • Dissolve the desired diastereomer of the Baylis-Hillman adduct (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation flask.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-dolaproine methyl ester.

  • If necessary, purify the product further by flash column chromatography.

Visualizations

Diagram 1: Baylis-Hillman Reaction Mechanism

Baylis_Hillman_Mechanism DABCO DABCO Zwitterion1 Zwitterionic Enolate DABCO->Zwitterion1 1,4-Addition Acrylate Methyl Acrylate Acrylate->Zwitterion1 Adduct1 Aldol Adduct Zwitterion1->Adduct1 Aldol Addition Aldehyde N-Boc-prolinal Aldehyde->Adduct1 Proton_Transfer Intramolecular Proton Transfer Adduct1->Proton_Transfer Adduct2 Baylis-Hillman Adduct Proton_Transfer->Adduct2 Catalyst_Regen Catalyst Regeneration Adduct2->Catalyst_Regen Catalyst_Regen->DABCO Elimination Workflow Start Start: N-Boc-prolinal & Methyl Acrylate BH_Reaction Baylis-Hillman Reaction (DABCO, Ultrasound) Start->BH_Reaction Workup1 Aqueous Workup & Extraction BH_Reaction->Workup1 Chromatography1 Column Chromatography (Diastereomer Separation) Workup1->Chromatography1 Adduct Isolated Baylis-Hillman Adduct (Desired Diastereomer) Chromatography1->Adduct Hydrogenation Diastereoselective Hydrogenation (H₂, Pd/C) Adduct->Hydrogenation Workup2 Filtration & Concentration Hydrogenation->Workup2 Final_Product N-Boc-dolaproine Methyl Ester Workup2->Final_Product

References

Synthesis of N-Boc-Dolaproine Methyl Ester: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-Boc-dolaproine methyl ester, a key building block in the synthesis of dolastatin 10 and its analogues, which are potent antineoplastic agents. The protocol herein details a multi-step synthetic route commencing from readily available starting materials. This application note is intended to furnish researchers in medicinal chemistry and drug development with a reliable and reproducible procedure for obtaining this crucial intermediate.

Introduction

N-Boc-dolaproine and its esters are pivotal intermediates in the total synthesis of dolastatin 10 and its derivatives, a class of powerful antimitotic agents that have been extensively studied for their anticancer properties. The dolaproine moiety represents a unique β-methoxy-γ-amino acid component. The tert-butyloxycarbonyl (Boc) protecting group on the proline nitrogen is essential for controlled peptide couplings during the assembly of the final pentapeptide. This protocol outlines a robust synthetic pathway to access the methyl ester of N-Boc-dolaproine.

Experimental Protocols

This synthesis is a multi-step process involving the formation of an intermediate via a Reformatsky-type reaction, followed by methylation to yield the final product.

Step 1: Synthesis of (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-hydroxy-2-methylpropanoic acid intermediate

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add zinc powder (1.0 equivalent) and an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Activate the zinc by dropwise addition of trimethylchlorosilane (TMSCl, 0.3-1.0 molar equivalent) and heat the suspension to 50-55°C for 1-2 hours.

  • Cool the reaction mixture to 25-35°C.

  • Slowly add a solution of N-Boc-L-prolinal (1.0 equivalent) in THF to the activated zinc suspension and stir for 15-30 minutes.

  • To this mixture, add a solution of a 2-bromopropionate derivative (e.g., methyl 2-bromopropionate, approximately 0.8 equivalents) in THF dropwise. It is advisable to add an initial portion of about 20% and stir for 30-60 minutes before adding the remainder.

  • Maintain the reaction temperature at 25-35°C and stir for 4-12 hours. Monitor the reaction progress by a suitable analytical technique such as HPLC or TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude hydroxy acid intermediate. This intermediate can be used in the next step with or without further purification.

Step 2: Methylation of the hydroxyl group to yield N-Boc-dolaproine

  • The crude hydroxy acid from the previous step is dissolved in a suitable anhydrous solvent like THF.

  • The solution is cooled to a low temperature (e.g., -78°C).

  • A strong base such as Lithium bis(trimethylsilyl)amide (LiHMDS, 2-3 equivalents) is added dropwise to deprotonate the hydroxyl and carboxylic acid groups.

  • A methylating agent, such as methyl trifluoromethanesulfonate (MeOTf, 1-2 equivalents) or methyl iodide, is then added to the reaction mixture.

  • The reaction is allowed to stir at low temperature and then gradually warm to room temperature. The progress is monitored by TLC or HPLC.

  • Once the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

Step 3: Esterification to N-Boc-dolaproine methyl ester

  • The crude N-Boc-dolaproine from Step 2 is dissolved in a mixture of methanol and a suitable solvent like dichloromethane.

  • A mild esterification agent such as (trimethylsilyl)diazomethane can be added until a persistent yellow color is observed.

  • Alternatively, standard esterification conditions using methanol with a catalytic amount of acid (e.g., sulfuric acid or HCl) or a coupling agent like DCC/DMAP can be employed.[1]

  • The reaction is stirred at room temperature until completion as monitored by TLC.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-dolaproine methyl ester.

Data Presentation

Reactant/Reagent Step Molecular Weight ( g/mol ) Equivalents Amount
N-Boc-L-prolinal1199.261.0As required
Zinc Powder165.381.0Molar equivalent to N-Boc-L-prolinal
Trimethylchlorosilane1108.640.3 - 1.0Molar equivalent to N-Boc-L-prolinal
Methyl 2-bromopropionate1167.01~0.8Molar equivalent to N-Boc-L-prolinal
Lithium bis(trimethylsilyl)amide (LiHMDS)2167.332.0 - 3.0Molar equivalent to starting material
Methyl trifluoromethanesulfonate (MeOTf)2164.101.0 - 2.0Molar equivalent to starting material
Methanol332.04SolventAs required
(Trimethylsilyl)diazomethane or other esterification reagents3114.22ExcessAs required
Product Molecular Weight ( g/mol ) Expected Yield
N-Boc-dolaproine methyl ester3301.38Variable, reported up to ~80% for similar steps[2]

Mandatory Visualization

Synthesis_Workflow A N-Boc-L-prolinal C Reformatsky Reaction (THF, 25-35°C) A->C B Zinc Powder TMSCl B->C D (2R,3R)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl) -3-hydroxy-2-methylpropanoic acid C->D Intermediate E Methylation (LiHMDS, MeOTf) D->E F N-Boc-dolaproine E->F G Esterification (Methanol, TMS-diazomethane or other) F->G H N-Boc-dolaproine methyl ester G->H I Purification (Column Chromatography) H->I J Final Product I->J

Caption: Synthetic workflow for N-Boc-dolaproine methyl ester.

References

Application Notes and Protocols for N-Boc-dolaproine-methyl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-dolaproine-methyl is a crucial building block in the synthesis of dolastatin 10 and its analogues, a class of highly potent antineoplastic agents. Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, exhibits its cytotoxic effects by inhibiting tubulin polymerization, a key process in cell division. The unique structure of dolaproine contributes significantly to the bioactivity of these peptides. This document provides detailed application notes and protocols for the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS) with Boc (tert-butyloxycarbonyl) chemistry.

Data Presentation

Table 1: Physicochemical Properties of N-Boc-dolaproine
PropertyValueReference
CAS Number 120205-50-7--INVALID-LINK--
Molecular Formula C₁₄H₂₅NO₅--INVALID-LINK--
Molecular Weight 287.35 g/mol --INVALID-LINK--
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPSGeneral Knowledge
Table 2: Representative Coupling Efficiency and Yield in SPPS

The following table presents expected, representative data for the incorporation of a non-standard amino acid like this compound in a typical SPPS run. Actual results may vary depending on the specific peptide sequence, resin, and coupling conditions.

ParameterExpected ValueNotes
Single Coupling Efficiency >98%Determined by Kaiser test or other in-process monitoring.
Overall Crude Peptide Yield 60-80%Dependent on the length and complexity of the peptide.
Purity of Crude Peptide 50-70%Varies with sequence and success of individual coupling steps.
Purity after HPLC Purification >95%Achievable with standard reversed-phase HPLC protocols.

Note: These are generalized values. Optimization of coupling time and reagents is recommended for achieving high efficiency, especially for sterically hindered amino acids like dolaproine.

Experimental Protocols

Protocol 1: General Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the fundamental steps for chain elongation in Boc-SPPS.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30-60 minutes.

  • Wash the resin with Dimethylformamide (DMF) (3 x resin volume).

2. Boc Deprotection:

  • Treat the resin with 25-50% Trifluoroacetic acid (TFA) in DCM (v/v) for 1-2 minutes (pre-wash).

  • Treat again with 25-50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

  • Wash the resin with DCM (3 x resin volume).

  • Wash the resin with Isopropanol (IPA) (2 x resin volume) to quench the acid.

  • Wash the resin with DCM (3 x resin volume).

3. Neutralization:

  • Treat the resin with 5-10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v) for 5-10 minutes.

  • Wash the resin with DCM (3 x resin volume).

  • Wash the resin with DMF (3 x resin volume).

4. Amino Acid Coupling:

  • Proceed with the coupling protocol as detailed in Protocol 2.

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Wash the resin with DMF (3 x resin volume) and DCM (3 x resin volume).

6. In-process Monitoring:

  • Perform a Kaiser test after the coupling step to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. For secondary amines like dolaproine, an Isatin test can be used.

Protocol 2: Incorporation of this compound

This protocol details the specific steps for coupling this compound to the growing peptide chain on the solid support.

Reagents:

  • This compound (2-4 equivalents relative to resin loading)

  • Coupling reagent: HBTU (2-4 eq.), HATU (2-4 eq.), or DCC (2-4 eq.) with HOBt (2-4 eq.)

  • Base: DIEA (4-8 equivalents)

  • Solvent: Anhydrous DMF

Procedure:

  • Pre-activation (Recommended):

    • In a separate vessel, dissolve this compound and the coupling reagent (e.g., HBTU/HOBt) in DMF.

    • Add DIEA to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. Due to the steric hindrance of dolaproine, a longer coupling time or a double coupling may be necessary.

  • Washing:

    • After the coupling is complete (as indicated by a negative Kaiser or Isatin test), filter the reaction solution.

    • Wash the resin thoroughly with DMF (3 x resin volume) and DCM (3 x resin volume) to remove excess reagents and byproducts.

  • Chain Elongation:

    • The peptide-resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Reagents:

  • Cleavage Cocktail: A mixture of a strong acid and scavengers. A common cocktail for Boc-SPPS is HF/anisole (9:1, v/v). Alternatively, a less hazardous mixture of TFMSA/TFA/m-cresol can be used. Caution: Anhydrous HF is extremely corrosive and toxic. Handle with extreme care in a specialized apparatus.

  • Cold diethyl ether

Procedure:

  • Preparation:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried resin in a specialized HF cleavage apparatus.

  • Cleavage:

    • Cool the apparatus to 0°C.

    • Slowly add the pre-cooled cleavage cocktail to the resin.

    • Stir the mixture at 0°C for 1-2 hours.

  • Peptide Precipitation:

    • Evaporate the HF under a stream of nitrogen.

    • Wash the remaining residue with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge or filter to collect the precipitated peptide.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.

Visualizations

experimental_workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Post_Synthesis Post-Synthesis Processing Resin_Prep 1. Resin Swelling & Washing Deprotection 2. Boc Deprotection (TFA/DCM) Resin_Prep->Deprotection Neutralization 3. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 4. This compound Coupling Neutralization->Coupling Monitoring In-process Monitoring (Kaiser/Isatin Test) Coupling->Monitoring Cleavage 6. Cleavage from Resin (HF or TFMSA) Coupling->Cleavage Final Cycle Complete Capping 5. Capping (Optional) Capping->Deprotection Next Cycle Monitoring->Deprotection If complete, Next Cycle Monitoring->Capping If incomplete Purification 7. RP-HPLC Purification Cleavage->Purification Characterization 8. Analysis (MS, HPLC) Purification->Characterization

Caption: Experimental workflow for the solid-phase synthesis of a dolaproine-containing peptide.

signaling_pathway Dolastatin Dolastatin 10 (containing Dolaproine) Tubulin α/β-Tubulin Dimers Dolastatin->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Required for CellCycle Cell Cycle Progression Microtubules->CellCycle Disruption leads to Spindle->CellCycle Essential for G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest BubR1_Mad2 ↑ BubR1 & Mad2 Accumulation (Spindle Assembly Checkpoint) G2M_Arrest->BubR1_Mad2 JNK ↑ JNK Activation G2M_Arrest->JNK Apoptosis Apoptosis BubR1_Mad2->Apoptosis Prolonged arrest triggers JNK->Apoptosis

Caption: Signaling pathway of Dolastatin 10-induced apoptosis via tubulin polymerization inhibition.

Application Notes and Protocols: Synthesis of Dolastatin 10 Analogues using N-Boc-Dolaproine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolastatin 10, a potent antimitotic natural product, has served as a blueprint for the development of highly cytotoxic agents, most notably as payloads in antibody-drug conjugates (ADCs). This document provides detailed protocols for the synthesis of Dolastatin 10 analogues utilizing the key building block, N-Boc-dolaproine. Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies are outlined, offering flexibility for various research and development applications. The protocols include step-by-step instructions for peptide coupling, deprotection, and purification. Furthermore, a summary of quantitative data, including reaction yields and biological activity, is presented to facilitate the comparison of different synthetic routes and analogue potencies. Visual representations of the synthetic workflow and the mechanism of action of Dolastatin 10 analogues are also provided to enhance understanding.

Introduction

Dolastatin 10, originally isolated from the sea hare Dolabella auricularia, is a pentapeptide known for its exceptionally high cytotoxicity against a wide range of cancer cell lines.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] The unique structure of Dolastatin 10 incorporates several non-standard amino acid residues, including dolavaline (Dov), dolaisoleucine (Dil), and dolaproine (Dap).[1][3] The synthesis of analogues of Dolastatin 10 has been a major focus in medicinal chemistry, aiming to fine-tune its pharmacological properties and enable its use in targeted therapies such as ADCs.[4]

N-Boc-dolaproine is a crucial chiral building block in the convergent synthesis of these analogues, representing the P4 residue in the pentapeptide sequence.[3][5][6] This document details the application of N-Boc-dolaproine in the synthesis of Dolastatin 10 analogues, providing researchers with practical protocols and comparative data.

Data Presentation

Table 1: Cytotoxicity of Selected Dolastatin 10 Analogues
AnalogueModificationCell LineIC50 (nM)Reference
Dolastatin 10-L1210 Leukemia< 1[2]
DolastatinolC-terminal methylene hydroxylMDA-MB-2311.54[1]
Analogue with P4-azideAzide group on dolaproine-Potent in vitro activity[6]
MMAF Analogue (N-terminal mod.)N-terminal modificationHCT 116More cytotoxic than MMAF[7]
Table 2: Spectroscopic Data for a Representative Dolastatin 10 Analogue Intermediate (Compound 11 from ACS Omega 2018, 3, 5, 5501–5512)[5]
Data TypeDescriptionValues
¹H NMR (400 MHz, DMSO-d₆)δ 8.62 (d, J = 8.1 Hz, 1H), 8.55 (s, 1H), 7.33–7.17 (m, 5H), 4.60–4.43 (m, 2H), 3.78–3.57 (m, 4H), 3.46–3.35 (m, 1H), 3.33–3.25 (m, 4H), 3.16–3.05 (m, 2H), 2.88 (dd, J = 13.8, 9.9 Hz, 1H), 2.49–2.34 (m, 2H), 1.76 (ddd, J = 13.3, 9.9, 6.1 Hz, 1H), 0.73 (d, J = 7.0 Hz, 3H)
LC-MS tR (min)1.03
ESIMS m/z390.32 [M + H]⁺
HRESIMS m/z390.2146 [M + H]⁺ (calcd for C₁₉H₂₈N₅O₄, 390.2136)

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dolastatin 10 Analogue Fragment

This protocol describes the coupling of N-Boc-dolaproine with a C-terminal dipeptide fragment (e.g., Dolaphenine-OMe).

Step 1: Deprotection of the C-terminal Fragment

  • Dissolve the N-protected C-terminal dipeptide fragment (e.g., Boc-Dap-Doe-OMe) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

  • Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene to remove residual TFA. The resulting amine salt is used in the next step without further purification.

Step 2: Peptide Coupling with N-Boc-dolaproine

  • Dissolve N-Boc-dolaproine (1.1 equivalents) and the deprotected C-terminal fragment TFA salt from Step 1 in anhydrous N,N-dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (3-4 equivalents) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tripeptide fragment.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Dolastatin 10 Analogue

This protocol outlines the synthesis of a Dolastatin 10 analogue on a 2-chlorotrityl chloride resin using Fmoc-chemistry. N-Boc-dolaproine can be converted to Fmoc-dolaproine for use in this synthesis.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (including Fmoc-dolaproine)

  • Coupling reagent: HATU

  • Base: DIEA

  • Deprotection reagent: 20% piperidine in DMF

  • Cleavage cocktail: 95:2.5:2.5 TFA/H₂O/triisopropylsilane (TIS)

  • Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Dolaphenine) in DCM.

    • Add DIEA to the solution.

    • Add the amino acid solution to the swollen resin and shake for 1-2 hours.

    • Cap any unreacted sites on the resin by adding a solution of DCM/methanol/DIEA (e.g., 17:2:1) and shaking for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Peptide Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

    • Amino Acid Coupling:

      • Pre-activate the next Fmoc-protected amino acid (e.g., Fmoc-dolaproine) (2-3 equivalents) with HATU (2-3 equivalents) and DIEA (4-6 equivalents) in DMF for a few minutes.

      • Add the activated amino acid solution to the resin and shake for 1-2 hours.

      • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). Repeat the coupling if necessary.

      • Wash the resin with DMF and DCM.

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (e.g., Fmoc-Dil, Fmoc-Val, Fmoc-Dov).

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (TFA/H₂O/TIS) for 1-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purification:

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

    • Lyophilize the pure fractions to obtain the final Dolastatin 10 analogue.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_solution Solution-Phase Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) NBocDap N-Boc-Dolaproine Coupling Peptide Coupling (HATU, DIEA, DMF) NBocDap->Coupling Dipeptide C-terminal Dipeptide (e.g., H-Dap-Doe-OMe) Dipeptide->Coupling Purification_sol Purification (Chromatography) Coupling->Purification_sol Analogue_sol Dolastatin 10 Analogue Fragment Purification_sol->Analogue_sol Resin 2-Cl-Trt Resin Elongation Iterative Coupling & Deprotection Resin->Elongation FmocDap Fmoc-Dolaproine FmocDap->Elongation Cleavage Cleavage from Resin (TFA Cocktail) Elongation->Cleavage Purification_spps Purification (RP-HPLC) Cleavage->Purification_spps Analogue_spps Full-Length Dolastatin 10 Analogue Purification_spps->Analogue_spps

Caption: General workflows for solution-phase and solid-phase synthesis of Dolastatin 10 analogues.

Mechanism of Action

Mechanism_of_Action cluster_cell Cancer Cell D10_analogue Dolastatin 10 Analogue Tubulin α/β-Tubulin Dimers D10_analogue->Tubulin Binds to Microtubule Microtubule D10_analogue->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Assembly Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by Dolastatin 10 analogues leading to apoptosis.

References

Application Notes and Protocols: Protecting Group Strategies for N-Boc-Dolaproine-Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the protection of dolaproine as its N-tert-butyloxycarbonyl (Boc) derivative and its subsequent conversion to the methyl ester. Furthermore, various deprotection methods for the N-Boc group, while preserving the methyl ester, are discussed. N-Boc-dolaproine is a key intermediate in the synthesis of dolastatin 10, a potent antineoplastic agent.[1][2] Careful selection of protecting group strategies is crucial for the successful synthesis of dolastatin 10 and its analogs.

Data Presentation

The following tables summarize the quantitative data for the synthesis and deprotection of N-Boc-dolaproine-methyl ester.

Table 1: Synthesis of N-Boc-Dolaproine

StepReactionKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)Reference
1N-Boc ProtectionL-Proline, (Boc)₂O, TriethylamineDichloromethane2.5 hoursRoom TemperatureNot specified, but generally highBased on general procedure[3]
2Synthesis via Reformatsky ReactionN-Boc-L-prolinal, Zinc powder, Trimethylchlorosilane, Bromopropionyl derivativeTetrahydrofuran4 hours25-3580.9 (purified)[4]

Table 2: Representative Methyl Esterification of N-Boc-Dolaproine

ReagentsSolventCoupling AgentReaction TimeTemperature (°C)Typical Yield (%)
N-Boc-Dolaproine, MethanolTetrahydrofuranDicyclohexylcarbodiimide (DCC)1 hour (initial), then overnight20-30>90

Table 3: Comparison of N-Boc Deprotection Strategies for this compound Ester

MethodReagentsSolventReaction TimeTemperature (°C)Key Features & Potential IssuesTypical Yield (%)
Standard Acidic Trifluoroacetic acid (TFA) (20-50%)Dichloromethane (DCM)0.5 - 2 hours0 to Room TemperatureFast and efficient, but may risk ester hydrolysis with prolonged reaction times or higher temperatures.[5]>95
Mild Acidic HCl (4M solution)1,4-Dioxane1 - 4 hoursRoom TemperatureGenerally milder than TFA, reducing the risk of side reactions.[5]>95
Neutral/Mild TMS-I, Sodium BicarbonateDichloromethane (DCM)VariableRoom TemperaturepH neutral conditions, suitable for highly acid-sensitive substrates.Variable
Alternative Mild Acidic Oxalyl chloride, MethanolMethanol1 - 4 hoursRoom TemperatureMild conditions with good functional group tolerance.[6]up to 90
Thermolytic None (heating)Dioxane/Water0.5 - several hoursReflux or Microwave (150°C)Useful when acidic conditions are not tolerated; requires thermal stability of the substrate.[5]Variable
Mechanochemical p-Toluenesulfonic acid monohydrateSolvent-free10 minutesRoom TemperatureRapid, solvent-free method, but requires specialized equipment (ball mill).[7]>98

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Dolaproine via Reformatsky Reaction

This protocol is adapted from a patented synthesis route.[4]

Materials:

  • N-Boc-L-prolinal

  • Zinc powder

  • Trimethylchlorosilane

  • A suitable bromopropionyl derivative (e.g., 2-bromopropionyl spiro-compound as described in the patent)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Potassium hydrogen sulfate (solid)

  • Saturated sodium chloride solution

Procedure:

  • To a reaction vessel, add zinc powder and anhydrous THF.

  • Displace the air with an inert gas (e.g., nitrogen or argon) until the oxygen content is ≤1.0%.

  • Add trimethylchlorosilane dropwise and heat the mixture to 50-55°C with stirring for 1-2 hours.

  • Cool the reaction mixture to 25-35°C.

  • Add a solution of N-Boc-L-prolinal in THF dropwise to the reaction mixture and stir for 15-30 minutes.

  • Slowly add a THF solution of the bromopropionyl derivative to the system. Initially, add about 20% of the solution, stir for 0.5-1 hour, and then continue to add the remaining solution.

  • Maintain the temperature at 25-35°C and continue the reaction for 4 hours. Monitor the reaction progress by HPLC until the starting bromopropionyl derivative is less than 5%.

  • Concentrate the reaction mixture to remove THF.

  • Extract the aqueous phase three times with DCM.

  • Adjust the pH of the aqueous phase to 2-3 with solid potassium hydrogen sulfate.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases, wash once with saturated sodium chloride solution, and concentrate to yield crude N-Boc-dolaproine.

  • The crude product can be purified by column chromatography.

Protocol 2: Representative Methyl Esterification of N-Boc-Dolaproine

This is a representative protocol based on standard esterification procedures for N-Boc protected amino acids.

Materials:

  • N-Boc-Dolaproine

  • Anhydrous Methanol

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-dolaproine in anhydrous THF in a reaction flask.

  • Add DCC to the solution and stir for 1 hour at 20-30°C.

  • Add anhydrous methanol dropwise to the reaction mixture.

  • Allow the reaction to proceed overnight at room temperature. Monitor the reaction completion by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Collect the filtrate and concentrate under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound ester.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Deprotection of this compound Ester

Materials:

  • This compound ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound ester in DCM in a reaction flask and cool to 0°C in an ice bath.

  • Add a solution of 20% TFA in DCM dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

This method is suitable for substrates with acid-labile functionalities.[6]

Materials:

  • This compound ester

  • Oxalyl chloride

  • Anhydrous Methanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound ester in anhydrous methanol.

  • Add oxalyl chloride (1-3 equivalents) to the solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Mandatory Visualizations

Synthesis_of_N-Boc-Dolaproine-Methyl_Ester Dolaproine Dolaproine N-Boc-Dolaproine N-Boc-Dolaproine Dolaproine->N-Boc-Dolaproine (Boc)2O N-Boc-Dolaproine-Methyl_Ester N-Boc-Dolaproine-Methyl_Ester N-Boc-Dolaproine->N-Boc-Dolaproine-Methyl_Ester MeOH, DCC

Caption: Synthesis of this compound Ester.

Experimental_Workflow cluster_protection Protection cluster_esterification Esterification cluster_deprotection Deprotection Start Dolaproine Protect N-Boc Protection Start->Protect Isolate_Protect Purification Protect->Isolate_Protect Esterify Methyl Esterification Isolate_Protect->Esterify Isolate_Ester Purification Esterify->Isolate_Ester Deprotect N-Boc Deprotection Isolate_Ester->Deprotect Isolate_Final Purification Deprotect->Isolate_Final End Dolaproine-Methyl Ester Isolate_Final->End

Caption: Experimental Workflow for Protecting Group Strategy.

Deprotection_Strategies cluster_main cluster_conditions Deprotection Conditions N-Boc-Dolaproine-Methyl_Ester N-Boc-Dolaproine-Methyl_Ester Acidic Acidic (TFA or HCl) N-Boc-Dolaproine-Methyl_Ester->Acidic Mild_Acidic Mild Acidic (Oxalyl Chloride) N-Boc-Dolaproine-Methyl_Ester->Mild_Acidic Thermolytic Thermolytic (Heat) N-Boc-Dolaproine-Methyl_Ester->Thermolytic

Caption: N-Boc Deprotection Strategies.

References

Purification of N-Boc-Dolaproine Methyl Ester: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purification of synthetic intermediates is a critical step in the preparation of active pharmaceutical ingredients. This document provides detailed application notes and protocols for the purification of N-Boc-dolaproine-methyl ester, a key building block in the synthesis of dolastatin 10 and its analogues. The following methods for High-Performance Liquid Chromatography (HPLC) and column chromatography are based on established procedures for structurally similar N-Boc protected amino acid esters.

Introduction

This compound ester is a chiral molecule and a valuable intermediate in the synthesis of potent anti-cancer agents. Its purification is essential to ensure the removal of impurities and diastereomers that can affect the yield and purity of the final active pharmaceutical ingredient. The protocols outlined below describe two common and effective methods for achieving high purity of the target compound.

Purification by Flash Column Chromatography

Flash column chromatography is a widely used technique for the purification of organic compounds. For this compound ester, a normal-phase separation on silica gel is an effective method. A solvent system of ethyl acetate in hexanes is a common choice for the purification of N-Boc protected amino acid derivatives and is adaptable for this compound.

Experimental Protocol

Table 1: Column Chromatography Parameters

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes
Elution Gradient 0% to 30% Ethyl Acetate in Hexanes
Column Loading Crude sample dissolved in a minimum amount of dichloromethane or the initial mobile phase
Fraction Collection Based on TLC or UV detection
Post-Purification Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Detailed Steps:

  • Column Packing: A glass column is dry-packed with silica gel, ensuring a level bed. The column is then equilibrated with the initial mobile phase (100% hexanes).

  • Sample Preparation: The crude this compound ester is dissolved in a minimal volume of dichloromethane or the initial mobile phase.

  • Loading: The prepared sample is carefully loaded onto the top of the silica gel bed.

  • Elution: The separation is initiated by running the mobile phase through the column. The polarity of the mobile phase is gradually increased by increasing the percentage of ethyl acetate in hexanes. A typical gradient might start at 0% ethyl acetate and incrementally increase to 30% to elute the product.

  • Monitoring: The elution of the compound is monitored by thin-layer chromatography (TLC) analysis of the collected fractions.

  • Product Isolation: Fractions containing the pure product, as determined by TLC, are combined. The solvent is then evaporated under reduced pressure to yield the purified this compound ester.

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation A Pack silica gel column C Load sample onto column A->C B Dissolve crude product B->C D Elute with Hexanes/EtOAc gradient C->D E Collect fractions D->E F Analyze fractions by TLC E->F G Combine pure fractions F->G Identify pure fractions H Evaporate solvent G->H I Obtain pure this compound H->I

Workflow for Column Chromatography Purification.

Purification by Preparative HPLC

For higher purity requirements, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. This technique offers superior resolution for separating closely related impurities and diastereomers.

Experimental Protocol

Table 2: Preparative HPLC Parameters

ParameterSpecification
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% to 90% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 210 nm
Injection Volume Dependent on sample concentration and column capacity
Fraction Collection Triggered by UV detector signal

Detailed Steps:

  • System Preparation: The HPLC system is equilibrated with the initial mobile phase conditions (e.g., 30% B).

  • Sample Preparation: The crude or partially purified this compound ester is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phase components, and filtered through a 0.45 µm filter.

  • Injection: The sample solution is injected onto the column.

  • Chromatography: The separation is performed using the specified gradient program. The elution of the compound is monitored by the UV detector.

  • Fraction Collection: Fractions corresponding to the main product peak are collected using an automated fraction collector.

  • Product Isolation: The collected fractions are analyzed for purity by analytical HPLC. Pure fractions are combined, and the solvent is removed, typically by lyophilization or evaporation under reduced pressure, to yield the final purified product.

G cluster_prep_hplc Preparation cluster_purification_hplc Purification cluster_analysis_hplc Analysis & Isolation A_hplc Equilibrate HPLC system C_hplc Inject sample A_hplc->C_hplc B_hplc Dissolve and filter sample B_hplc->C_hplc D_hplc Run gradient elution C_hplc->D_hplc E_hplc Monitor UV signal D_hplc->E_hplc F_hplc Collect fractions E_hplc->F_hplc Peak detection G_hplc Analyze fraction purity F_hplc->G_hplc H_hplc Combine pure fractions G_hplc->H_hplc Confirm purity I_hplc Remove solvent H_hplc->I_hplc J_hplc Obtain high-purity product I_hplc->J_hplc

Workflow for Preparative HPLC Purification.

Data Summary and Expected Results

The following table summarizes the expected outcomes from the two purification methods. The values are indicative and may vary depending on the specific crude sample purity and experimental conditions.

Table 3: Comparison of Purification Methods

ParameterColumn ChromatographyPreparative HPLC
Purity Achieved >95%>99%
Typical Yield 80-90%70-85%
Scale Milligrams to gramsMilligrams to grams
Throughput ModerateLow to moderate
Resolution GoodExcellent

Conclusion

The choice between flash column chromatography and preparative HPLC for the purification of this compound ester will depend on the required purity, scale of the synthesis, and available resources. For initial purification of larger quantities of material, flash column chromatography is a practical and efficient method. For obtaining highly pure material, particularly for applications in medicinal chemistry and drug development where stringent purity criteria are in place, preparative HPLC is the recommended technique. The protocols provided here serve as a robust starting point for the successful purification of this important synthetic intermediate.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-Dolaproine-Methyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Boc-dolaproine-methyl synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, covering the key steps of the Reformatsky reaction, methylation, and final esterification.

1. Reformatsky Reaction: Low Yield of the β-Hydroxy Ester Intermediate

Q: My Reformatsky reaction between N-Boc-L-prolinal and the α-bromo ester is giving a low yield. What are the potential causes and solutions?

A: Low yields in this step can often be attributed to several factors:

  • Poor Quality of Starting Materials:

    • N-Boc-L-prolinal: This starting material can be sensitive to air and moisture. Ensure it is pure and has been stored under an inert atmosphere. Degradation of the aldehyde will directly impact the yield.

    • α-Bromo Ester: The stability of the α-bromo ester is crucial. Use freshly distilled or purified ester for the best results.

    • Zinc: The activation of zinc is critical for the success of the Reformatsky reaction.[1][2][3] Commercially available zinc dust is often coated with a layer of zinc oxide which inhibits the reaction.

  • Inefficient Zinc Activation:

    • Activation Procedure: Pre-activation of zinc is highly recommended. Common methods include washing with dilute HCl, treatment with iodine, or using TMSCl.[1][2] A highly reactive form of zinc can also be prepared using methods like Rieke zinc.[3] The goal is to expose a fresh metal surface.

    • Reaction Initiation: A sluggish start to the reaction can indicate poor zinc activation.

  • Suboptimal Reaction Conditions:

    • Solvent: Anhydrous THF is a commonly used solvent. Ensure the solvent is thoroughly dried before use, as water will quench the organozinc reagent.

    • Temperature: The reaction is often initiated at room temperature or with gentle heating to start the formation of the organozinc reagent, and then the aldehyde is added at a controlled temperature. Maintaining the recommended temperature range during the addition of N-Boc-L-prolinal is important to prevent side reactions. A patent describing a similar synthesis specifies temperatures between 25-35°C during the addition.[4]

  • Side Reactions:

    • Wurtz-type Coupling: The organozinc reagent can couple with the α-bromo ester, leading to byproducts. This can be minimized by the slow addition of the α-bromo ester to the reaction mixture containing the activated zinc and the aldehyde.

    • Aldol Condensation of the Aldehyde: Self-condensation of N-Boc-L-prolinal can occur under basic conditions. The Reformatsky reaction is generally performed under neutral conditions, which helps to minimize this side reaction.

Troubleshooting Workflow for Low Yield in Reformatsky Reaction

start Low Yield in Reformatsky Reaction check_sm Verify Purity and Quality of Starting Materials (N-Boc-L-prolinal, α-bromo ester, Zinc) start->check_sm activate_zn Optimize Zinc Activation Protocol (e.g., TMSCl, Iodine, Rieke Zinc) check_sm->activate_zn optimize_cond Adjust Reaction Conditions (Anhydrous Solvent, Temperature Control) activate_zn->optimize_cond check_addition Modify Addition Procedure (Slow addition of α-bromo ester) optimize_cond->check_addition analyze_byproducts Analyze Byproducts to Identify Side Reactions check_addition->analyze_byproducts yield_improved Yield Improved? analyze_byproducts->yield_improved yield_improved->start No, Re-evaluate end Successful Synthesis yield_improved->end Yes

Caption: Troubleshooting workflow for low yield in the Reformatsky reaction.

2. Poor Diastereoselectivity in the Reformatsky Reaction

Q: The diastereomeric ratio of my β-hydroxy ester product is not optimal. How can I improve the diastereoselectivity?

A: Controlling the stereochemistry is a common challenge in the synthesis of complex molecules like dolaproine.[5][6][7]

  • Influence of the Chiral Center in N-Boc-L-prolinal: The existing stereocenter in N-Boc-L-prolinal will influence the stereochemical outcome of the reaction. The choice of reaction conditions can enhance this influence.

  • Chelation Control: The formation of a six-membered ring transition state involving the zinc atom, the oxygen of the aldehyde, and the oxygen of the enolate is believed to control the stereochemistry.

  • Temperature: Lowering the reaction temperature during the addition of the aldehyde can often improve diastereoselectivity by favoring the formation of the thermodynamically more stable transition state.

  • Solvent Effects: The coordinating ability of the solvent can influence the structure of the transition state. Experimenting with different anhydrous ethereal solvents (e.g., THF, 2-MeTHF, Dioxane) may impact the diastereomeric ratio.

  • Use of Chiral Ligands: For more precise control, the addition of a chiral ligand can favor the formation of one diastereomer. Chiral amino alcohols, such as derivatives of prolinol, have been shown to be effective in enantioselective Reformatsky reactions.[8]

3. Incomplete Methylation of the Hydroxyl Group

Q: I am having trouble achieving complete methylation of the hydroxyl group in the β-hydroxy ester intermediate. What can I do?

A: Incomplete methylation can be due to several factors:

  • Choice of Methylating Agent: Stronger methylating agents like methyl trifluoromethanesulfonate (MeOTf) or "Magic Methyl" (methyl fluorosulfonate) are generally more effective than methyl iodide.

  • Base: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group. Lithium bis(trimethylsilyl)amide (LiHMDS) is a common choice. Ensure the base is of high quality and used in sufficient excess.

  • Steric Hindrance: The hydroxyl group in the β-hydroxy ester is sterically hindered, which can make methylation challenging.

  • Reaction Temperature: The reaction is typically performed at low temperatures (e.g., -78 °C) to control reactivity. However, if the reaction is sluggish, a slight increase in temperature may be necessary. Monitor the reaction closely by TLC or HPLC to avoid decomposition.

4. Low Yield in the Final Methyl Esterification Step

Q: The final esterification of the carboxylic acid to the methyl ester is resulting in a low yield. How can I optimize this step?

A: The choice of esterification method is critical to avoid side reactions, especially with the presence of the Boc protecting group.

  • Mild Esterification Conditions: Avoid strongly acidic conditions that could lead to the cleavage of the N-Boc group.

    • Diazomethane: While highly effective, diazomethane is toxic and explosive, requiring special handling precautions. It reacts quickly and cleanly at room temperature.

    • TMS-Diazomethane: A safer alternative to diazomethane that can be used with methanol to generate the methyl ester.

    • Steglich Esterification: Using dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a mild and effective method.[9]

    • Alkyl Halide with a Base: Using methyl iodide or dimethyl sulfate with a non-nucleophilic base like potassium carbonate in a polar aprotic solvent (e.g., DMF, acetone) can also yield the methyl ester under mild conditions.[10]

  • Purification Challenges:

    • Byproduct Removal: In a Steglich esterification, the removal of the dicyclohexylurea (DCU) byproduct is necessary. DCU is poorly soluble in many organic solvents and can often be removed by filtration.

    • Chromatography: The final product is often an oil, which may require careful column chromatography for purification.

5. Purification Difficulties

Q: I am struggling with the purification of this compound and its intermediates. Any suggestions?

A: Purification of these types of compounds can be challenging due to their polarity and potential for being oils rather than crystalline solids.

  • Column Chromatography: This is the most common method for purification.

    • Solvent System Optimization: A systematic approach to finding the optimal eluent system using thin-layer chromatography (TLC) is crucial. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

    • Silica Gel Quality: Use high-quality silica gel with a consistent particle size for better separation.

  • Crystallization: If an intermediate or the final product can be crystallized, this is an excellent method for achieving high purity. For the carboxylic acid intermediate, formation of a dicyclohexylamine (DCHA) salt can facilitate crystallization and purification.[4]

  • Acid-Base Extraction: For the carboxylic acid intermediate, an acid-base extraction can be used to separate it from neutral organic impurities.

Data on Reaction Yields

The following table summarizes yields reported in the literature for a synthetic route to an N-Boc-dolaproine precursor, highlighting the impact of different reaction conditions.

StepReactantsReagents & ConditionsReported YieldReference
Reformatsky Reaction N-Boc-L-prolinal, Bromoacetyl derivativeZn, TMSCl, THF, 30°C51.2% (after purification)[4]
Reformatsky Reaction N-Boc-L-prolinal, Bromoacetyl derivativeZn, TMSCl, 2-MeTHF, 30°C80.9% (after purification)[4]
Reformatsky Reaction N-Boc-L-prolinal, Bromoacetyl derivativeZn, TMSCl, Dioxane, 30°C42.1% (after purification)[4]
Esterification N-Boc-cis-4-hydroxyprolineDCC, Methanol, THF89.2%[9]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Dolaproine Precursor via Reformatsky Reaction (Optimized Conditions)

This protocol is adapted from a patent for the synthesis of a key intermediate.[4]

  • Zinc Activation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add 2-methyltetrahydrofuran (2-MeTHF), 3.0 equivalents of zinc powder, and 0.5 equivalents of trimethylchlorosilane (TMSCl).

  • Heat the mixture to 50-60°C and stir for 2-3 hours.

  • Reformatsky Reaction: Cool the suspension to 30-35°C.

  • Slowly add a solution of 1.0 equivalent of N-Boc-L-prolinal in 2-MeTHF and stir for 25 minutes.

  • Slowly add a solution of 0.8 equivalents of the α-bromo ester in 2-MeTHF. It is advisable to add approximately 20% of the solution first, stir for 30-60 minutes, and then add the remaining solution.

  • Maintain the reaction temperature at 30°C and stir for 4 hours. Monitor the reaction progress by HPLC or TLC until the α-bromo ester is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic phase. Extract the aqueous phase twice with ethyl acetate.

  • Combine the organic phases and wash twice with saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.

  • Purification: Purify the crude product by column chromatography on silica gel. An 80.9% yield has been reported for this step after purification.[4]

Logical Workflow for this compound Synthesis

start Starting Materials (N-Boc-L-prolinal, α-bromo ester) reformatsky Reformatsky Reaction (Zinc Activation, C-C bond formation) start->reformatsky hydroxy_ester β-Hydroxy Ester Intermediate reformatsky->hydroxy_ester methylation Methylation of Hydroxyl Group (e.g., MeOTf, LiHMDS) hydroxy_ester->methylation methoxy_ester Methoxy Ester Intermediate methylation->methoxy_ester hydrolysis Ester Hydrolysis (if starting with an ester other than methyl) methoxy_ester->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid esterification Final Methyl Esterification (e.g., DCC/DMAP or TMS-Diazomethane) acid->esterification final_product This compound esterification->final_product

References

Technical Support Center: Synthesis of N-Boc-Dolaproine-Methyl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-dolaproine-methyl.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic step.

Step 1: Reformatsky Reaction with N-Boc-L-Prolinal

The initial step involves the reaction of N-Boc-L-prolinal with a zinc enolate of a bromoacetate derivative.

Diagram of the Synthetic Pathway and Potential Byproduct Formation

This compound Synthesis NBocProlinal N-Boc-L-Prolinal ReformatskyProduct Reformatsky Adduct (Secondary Alcohol) NBocProlinal->ReformatskyProduct Bromoester BrCH(CH₃)CO₂Me Bromoester->ReformatskyProduct Zn, Reformatsky Reaction NBocDolaproineMe This compound ReformatskyProduct->NBocDolaproineMe Methylation Diastereomer Diastereomeric Adduct ReformatskyProduct->Diastereomer Low Diastereoselectivity UnreactedAlcohol Unreacted Secondary Alcohol ReformatskyProduct->UnreactedAlcohol Incomplete Methylation MethylatingAgent Methylating Agent (e.g., MeI, DMS) MethylatingAgent->NBocDolaproineMe DeprotectedProduct N-deprotected Dolaproine-Methyl NBocDolaproineMe->DeprotectedProduct Harsh Conditions HydrolyzedProduct N-Boc-Dolaproine NBocDolaproineMe->HydrolyzedProduct Hydrolysis

Caption: Synthetic pathway of this compound highlighting key steps and potential byproduct formation.

Observed Issue Potential Cause Suggested Solution
Low yield of the desired Reformatsky adduct. Incomplete activation of zinc.Activate zinc powder prior to the reaction using methods such as washing with dilute HCl, followed by water, methanol, and ether, and then drying under vacuum.
Sluggish reaction.Increase the reaction temperature slightly or extend the reaction time. Monitor the reaction progress by TLC or HPLC.
Presence of multiple spots on TLC/HPLC, close to the product. Formation of diastereomers.Optimize the reaction temperature and the rate of addition of the aldehyde to the pre-formed enolate. The use of chiral ligands or auxiliaries can improve diastereoselectivity. Purification by column chromatography may be necessary.
Unreacted N-Boc-L-prolinal remains. Insufficient amount of Reformatsky reagent.Ensure the bromoester and zinc are used in appropriate stoichiometric excess.
Step 2: Methylation of the Secondary Alcohol

This step involves the O-methylation of the secondary alcohol formed in the Reformatsky reaction.

Observed Issue Potential Cause Suggested Solution
Incomplete methylation. Insufficiently strong methylating agent or base.Use a more reactive methylating agent (e.g., methyl triflate instead of methyl iodide) or a stronger, non-nucleophilic base (e.g., sodium hydride).
Steric hindrance around the secondary alcohol.Increase the reaction temperature and/or reaction time.
Presence of a byproduct with a lower molecular weight. Partial or complete cleavage of the N-Boc protecting group.Employ milder methylation conditions (e.g., lower temperature, less aggressive methylating agent). Consider using a base that is not excessively strong.
Formation of an unexpected ester derivative. Transesterification if using a methylating agent in the presence of other alcohols.Ensure the reaction is carried out under anhydrous conditions.
Step 3: Work-up and Purification
Observed Issue Potential Cause Suggested Solution
Product degradation during purification. N-Boc group is sensitive to acidic conditions.Avoid using strongly acidic conditions during work-up and purification. Use a buffered aqueous solution for extraction if necessary. For chromatography, use a neutral or slightly basic mobile phase if compatible with the stationary phase.
The methyl ester is susceptible to hydrolysis.Use anhydrous solvents for purification and storage. Avoid exposure to moisture and basic conditions that can catalyze hydrolysis.
Presence of the corresponding carboxylic acid (N-Boc-dolaproine). Hydrolysis of the methyl ester during work-up or storage.Perform aqueous extractions quickly and with cold solutions. Dry the organic extracts thoroughly before solvent evaporation. Store the final product in a desiccator.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most common byproducts include diastereomers from the Reformatsky reaction, unreacted starting materials from incomplete reactions, the N-deprotected product due to the lability of the Boc group under acidic conditions, and the hydrolyzed carboxylic acid (N-Boc-dolaproine).

Q2: How can I minimize the formation of diastereomers in the Reformatsky reaction?

To minimize the formation of diastereomers, it is crucial to control the reaction temperature, typically by running the reaction at low temperatures. The slow addition of N-Boc-L-prolinal to the pre-formed zinc enolate can also improve diastereoselectivity. The choice of solvent can also play a role.

Q3: My NMR spectrum shows a mixture of the desired methylated product and the starting secondary alcohol. How can I drive the methylation to completion?

To drive the methylation to completion, you can try increasing the equivalents of the methylating agent and the base. Using a stronger methylating agent like methyl triflate or dimethyl sulfate, in combination with a strong base like sodium hydride in an anhydrous aprotic solvent (e.g., THF), is often effective. Increasing the reaction time and/or temperature can also help, but monitor for potential side reactions.

Q4: I am observing significant N-Boc deprotection during the synthesis. What are the best practices to avoid this?

The N-Boc group is sensitive to strong acids. Avoid acidic conditions throughout the synthesis, work-up, and purification. For example, if an acidic wash is necessary during the work-up, use a weak acid and perform the extraction quickly at low temperatures. During chromatographic purification, use a neutral or slightly basic eluent system if possible.

Q5: What is the best way to purify the final this compound product?

Flash column chromatography on silica gel is a common method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. It is important to use high-purity, dry solvents to prevent hydrolysis of the methyl ester on the column.

Quantitative Data Summary

Parameter Typical Value Notes
Yield (Reformatsky Reaction) 60-85%Highly dependent on the activation of zinc and reaction conditions.
Diastereomeric Ratio 1:1 to >10:1Can be improved with optimization of temperature and addition rate.
Yield (Methylation) 70-95%Dependent on the choice of methylating agent and base.
Final Product Purity (after chromatography) >95%Achievable with careful purification.

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Reformatsky Reaction: To a suspension of activated zinc dust in an anhydrous solvent (e.g., THF), a solution of methyl 2-bromopropionate is added dropwise at a controlled temperature. After the formation of the zinc enolate, a solution of N-Boc-L-prolinal in the same solvent is added slowly at a low temperature (e.g., 0 °C to -20 °C). The reaction is stirred until completion (monitored by TLC or HPLC) and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Methylation: The crude secondary alcohol from the previous step is dissolved in an anhydrous aprotic solvent (e.g., THF or DMF). A base (e.g., sodium hydride) is added portion-wise at 0 °C, followed by the slow addition of a methylating agent (e.g., methyl iodide). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched, and the product is extracted, washed, dried, and concentrated.

  • Purification: The crude this compound is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). The fractions containing the pure product are combined and the solvent is evaporated to yield the final product.

Technical Support Center: Optimization of Baylis-Hillman Reaction for Dolaproine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of the Baylis-Hillman reaction in the synthesis of dolaproine.

Frequently Asked Questions (FAQs)

Q1: What is the key Baylis-Hillman reaction step in the synthesis of N-Boc-dolaproine?

The synthesis of N-Boc-dolaproine utilizes a Baylis-Hillman reaction between N-Boc-prolinal and methyl acrylate. This reaction forms a crucial carbon-carbon bond and sets the stage for subsequent diastereoselective hydrogenation and hydrolysis to yield the final product.[1]

Q2: My Baylis-Hillman reaction for dolaproine synthesis is extremely slow. How can I increase the reaction rate?

A significant drawback of the Baylis-Hillman reaction is its slow reaction rate. To accelerate the reaction between N-Boc-prolinal and methyl acrylate, the use of ultrasound irradiation is highly recommended.[1] Ultrasound has been shown to significantly increase the reaction rate while also helping to prevent racemization of the chiral aldehyde.[1][2][3]

Q3: What is the typical catalyst used for this Baylis-Hillman reaction?

While the specific catalyst can be varied, tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used and effective in promoting Baylis-Hillman reactions.[4][5] Phosphines can also be employed as catalysts.

Q4: What is the expected diastereoselectivity of this reaction, and how can the diastereomers be separated?

The Baylis-Hillman reaction between N-Boc-prolinal and methyl acrylate typically produces a mixture of diastereomers.[1] These diastereomers can be separated using column chromatography on silica gel.[1]

Q5: What are some common side reactions to be aware of in the Baylis-Hillman reaction of α-amino aldehydes?

A primary concern when using chiral α-amino aldehydes like N-Boc-prolinal is racemization. The acidic α-proton is susceptible to epimerization under the basic reaction conditions. As mentioned, ultrasound can help mitigate this issue by accelerating the desired reaction.[1][2] Other potential side reactions include Michael addition of the catalyst to a second molecule of the activated alkene and aldol condensation of the aldehyde. Careful control of reaction conditions is crucial to minimize these undesired pathways.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficient reaction time. 3. Impure starting materials (N-Boc-prolinal can be unstable). 4. Suboptimal reaction temperature.1. Use freshly opened or purified catalyst (e.g., sublime DABCO). 2. Monitor the reaction by TLC. If the reaction is sluggish even with ultrasound, consider extending the reaction time. 3. Ensure the purity of N-Boc-prolinal before starting the reaction. It can be purified by column chromatography if necessary. 4. While the reaction is typically run at room temperature, gentle heating might be explored, but be cautious of increased side reactions and racemization.
Poor Diastereoselectivity 1. Racemization of N-Boc-prolinal. 2. Reaction temperature is too high.1. Employ ultrasound to accelerate the reaction and minimize the time the aldehyde is exposed to basic conditions.[1][2] 2. Conduct the reaction at room temperature or below to enhance diastereoselectivity.
Formation of Multiple Unidentified Side Products 1. Polymerization of methyl acrylate. 2. Aldol condensation of N-Boc-prolinal. 3. Michael addition of the catalyst to multiple acrylate units.1. Add the methyl acrylate slowly to the reaction mixture. 2. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde. 3. Use the recommended stoichiometric ratios of reactants and catalyst.
Difficulty in Purifying the Product 1. Incomplete separation of diastereomers. 2. Co-elution with starting materials or byproducts.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Ensure the reaction has gone to completion by TLC before workup to minimize unreacted starting materials in the crude product.

Experimental Protocols

General Procedure for Ultrasound-Promoted Baylis-Hillman Reaction

This protocol is a general guideline based on the synthesis of similar Baylis-Hillman adducts. Optimization may be required for specific laboratory conditions.

Materials:

  • N-Boc-prolinal

  • Methyl acrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Ultrasound bath/probe

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-prolinal (1.0 equiv) in the chosen anhydrous solvent, add methyl acrylate (1.5 - 3.0 equiv).

  • Add the catalyst, DABCO (0.2 - 0.5 equiv), to the mixture.

  • Place the reaction vessel in an ultrasound bath and irradiate at room temperature. The frequency and power of the ultrasound should be monitored, with typical frequencies ranging from 20 to 40 kHz.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers.

Data Presentation

The following tables summarize hypothetical data to illustrate the effect of different reaction parameters on the synthesis of the Baylis-Hillman adduct of N-Boc-prolinal and methyl acrylate.

Table 1: Effect of Catalyst on Reaction Yield and Diastereomeric Ratio (d.r.)

Catalyst (0.3 equiv)SolventTime (h)Yield (%)d.r. (syn:anti)
DABCOTHF24753:1
DMAPTHF36602.5:1
PPh₃THF48552:1

Table 2: Effect of Solvent on Reaction Yield and Diastereomeric Ratio (d.r.) with DABCO Catalyst

SolventTime (h)Yield (%)d.r. (syn:anti)
THF24753:1
DCM24703.2:1
Acetonitrile30652.8:1
DMF36502:1

Table 3: Effect of Ultrasound on Reaction Time and Yield with DABCO in THF

ConditionTime (h)Yield (%)d.r. (syn:anti)
Stirring (No Ultrasound)72402.5:1
Ultrasound24753:1

Visualizations

Baylis_Hillman_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine N-Boc-prolinal, methyl acrylate, and solvent add_catalyst Add DABCO start->add_catalyst ultrasound Ultrasound Irradiation (Room Temperature) add_catalyst->ultrasound monitor Monitor by TLC ultrasound->monitor quench Quench with aq. NH4Cl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Diastereomers purify->product

Baylis-Hillman reaction workflow for dolaproine precursor synthesis.

Troubleshooting_Logic cluster_solutions Potential Solutions start Low Yield or Slow Reaction? ultrasound Apply Ultrasound Irradiation start->ultrasound Yes catalyst Check Catalyst Activity/Purity start->catalyst Yes reagents Verify Purity of Starting Materials start->reagents Yes time_temp Increase Reaction Time or Consider Gentle Heating start->time_temp Yes end Successful Reaction ultrasound->end Problem Solved catalyst->end Problem Solved reagents->end Problem Solved time_temp->end Problem Solved

Troubleshooting decision pathway for a slow or low-yielding reaction.

References

Technical Support Center: Purification of Crude N-Boc-Dolaproine-Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude N-Boc-dolaproine-methyl ester.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of crude this compound ester.

Question 1: My purified this compound ester is a persistent oil and won't solidify. What can I do?

Answer:

It is not uncommon for N-Boc protected amino acid derivatives, including this compound ester, to exist as oils or viscous liquids, even when pure.[1] Several factors can contribute to this, and here are some troubleshooting steps:

  • Ensure complete removal of residual solvents: Trace amounts of solvents like dichloromethane (DCM), ethyl acetate, or methanol can prevent solidification. Ensure your product is dried under high vacuum for an extended period.

  • Check for impurities: The presence of even minor impurities can inhibit crystallization. Analyze your product by TLC or ¹H NMR to assess its purity. If impurities are detected, further purification by flash chromatography may be necessary.

  • Induce crystallization:

    • Seeding: If you have a small amount of solid this compound ester, you can use it as a seed crystal to induce crystallization in the oil.[2]

    • Solvent trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether) and then add a poor solvent (e.g., n-hexane or petroleum ether) dropwise until the solution becomes cloudy. Let it stand, or cool it to induce precipitation.

    • Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Question 2: I am seeing multiple spots on my TLC plate after purification. What are the likely impurities?

Answer:

Multiple spots on a TLC plate indicate the presence of impurities. The nature of these impurities will depend on the synthetic route used to prepare the this compound ester. Common impurities include:

  • Diastereomers: The synthesis of N-Boc-dolaproine can result in the formation of diastereomers.[3] These may appear as closely spaced spots on the TLC plate.

  • Unreacted starting materials: Depending on the synthetic route, you may have residual N-Boc-L-prolinal or other starting materials.

  • Byproducts of the reaction: Side reactions can lead to various byproducts. For example, if a Reformatsky reaction is used, byproducts from this step may be present.[3]

  • Deprotected product: A small amount of the N-Boc group may be cleaved during workup or purification, leading to the presence of the free amine.

To identify the impurities, it is recommended to run co-spots on the TLC plate with your starting materials. Further characterization by NMR or mass spectrometry may be necessary to identify unknown byproducts.

Question 3: How can I separate the diastereomers of this compound ester?

Answer:

The separation of diastereomers can be challenging but is often achievable by chromatographic or crystallization techniques.

  • Flash Column Chromatography: Careful optimization of the eluent system for flash column chromatography can often resolve diastereomers. A shallow gradient of a more polar solvent in a non-polar solvent is a good starting point. For example, a gradient of ethyl acetate in hexane or methanol in dichloromethane.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating diastereomers.[4] Different column phases (normal or reverse phase) and solvent systems should be screened to find the optimal separation conditions.

  • Fractional Crystallization: In some cases, diastereomers can be separated by fractional crystallization. This involves dissolving the mixture in a suitable solvent and allowing one diastereomer to crystallize preferentially.[][6] This method often requires careful optimization of the solvent, temperature, and concentration. Seeding with a pure crystal of one diastereomer can be beneficial.[6]

Question 4: My yield is very low after flash column chromatography. What are the possible reasons?

Answer:

Low recovery after column chromatography can be due to several factors:

  • Product streaking on the column: If the product is very polar, it may streak down the column, leading to broad fractions and poor separation. Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can sometimes help.

  • Irreversible adsorption to the silica gel: Some compounds can strongly adsorb to the silica gel and are difficult to elute.

  • Decomposition on silica gel: N-Boc protected compounds can sometimes be sensitive to the acidic nature of silica gel, leading to partial deprotection. Using deactivated silica gel (e.g., by treating with triethylamine) can mitigate this.

  • Improper choice of eluent: If the eluent is not polar enough, the product will not move down the column. If it is too polar, the product will elute too quickly with impurities. Careful TLC analysis is crucial for selecting the right solvent system.

Quantitative Data Summary

The following tables provide a summary of typical solvent systems used for the purification of this compound ester and related compounds.

Table 1: Typical Solvent Systems for Flash Column Chromatography

Eluent SystemRatio (v/v)Observations
Dichloromethane : Methanol98 : 2 to 95 : 5Effective for eluting the polar product while retaining less polar impurities.
Petroleum Ether : Ethyl Acetate2 : 1A common system for separating compounds of intermediate polarity.
Hexane : Ethyl AcetateGradientA gradient of increasing ethyl acetate allows for the separation of closely related compounds like diastereomers.

Table 2: Typical Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)Procedure
Dichloromethane / Petroleum Ether1 : 3Dissolve the crude product in a minimal amount of DCM and add petroleum ether until turbidity is observed. Cool to induce crystallization.
Diethyl Ether / HexaneN/ADissolve the oil in diethyl ether and add hexane dropwise until the solution becomes cloudy. Allow to stand for crystallization.

Experimental Protocols

Protocol 1: Purification of Crude this compound Ester by Flash Column Chromatography

  • Preparation of the column:

    • Select an appropriately sized column based on the amount of crude material (typically a 100:1 to 50:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel using the chosen eluent system (e.g., petroleum ether : ethyl acetate = 2:1). Ensure the packing is uniform and free of air bubbles.

  • Sample loading:

    • Dissolve the crude this compound ester in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purification of Crude this compound Ester by Recrystallization

  • Solvent selection:

    • Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A common choice is a binary solvent system like dichloromethane/petroleum ether or diethyl ether/hexane.

  • Dissolution:

    • Place the crude product in a clean Erlenmeyer flask.

    • Add a minimal amount of the more soluble solvent (e.g., dichloromethane) and heat gently to dissolve the solid.

  • Inducing crystallization:

    • Slowly add the less soluble solvent (e.g., petroleum ether) until the solution becomes slightly cloudy.

    • If the solution becomes too cloudy, add a few drops of the more soluble solvent until it clears.

  • Crystal formation:

    • Allow the flask to cool slowly to room temperature.

    • For further crystallization, cool the flask in an ice bath or refrigerator.

  • Isolation and drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude N-Boc-dolaproine- methyl ester Column Flash Column Chromatography Crude->Column Primary Method Recrystal Recrystallization Crude->Recrystal Alternative/Secondary Method TLC TLC Analysis Column->TLC Recrystal->TLC NMR NMR Spectroscopy TLC->NMR MS Mass Spectrometry NMR->MS Pure Pure N-Boc-dolaproine- methyl ester MS->Pure

Caption: General workflow for the purification of crude this compound ester.

Troubleshooting_Tree cluster_problem Observed Problem cluster_choices Problem Type cluster_solutions Potential Solutions Problem Purification Issue OilyProduct Product is an Oil Problem->OilyProduct MultipleSpots Multiple Spots on TLC Problem->MultipleSpots LowYield Low Yield Problem->LowYield Dry Dry under high vacuum OilyProduct->Dry Check for solvent Seed Use seed crystal OilyProduct->Seed Induce crystallization Triturate Triturate with anti-solvent OilyProduct->Triturate Induce precipitation Rechromatograph Re-purify by column chromatography MultipleSpots->Rechromatograph Separate components CheckLoading Check sample loading and eluent polarity LowYield->CheckLoading Optimize chromatography DeactivateSilica Use deactivated silica gel LowYield->DeactivateSilica Prevent decomposition

Caption: Troubleshooting decision tree for common purification issues.

References

Preventing racemization during N-Boc-dolaproine-methyl synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Boc-dolaproine methyl ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization and achieve high stereochemical purity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in N-Boc-dolaproine methyl ester synthesis?

A1: Racemization is the process that leads to the formation of an equimolar mixture of enantiomers from a single enantiomerically pure starting material. In the context of N-Boc-dolaproine synthesis, this means the desired stereoisomer can be contaminated with its mirror image, which can have different biological activity and lead to impurities that are difficult to separate. Maintaining stereochemical integrity is crucial for the efficacy and safety of the final pharmaceutical product.

Q2: At which step of the N-Boc-dolaproine methyl ester synthesis is racemization most likely to occur?

A2: Racemization is most likely to occur during the activation of the carboxylic acid group for esterification. The formation of highly activated intermediates, such as O-acylisourea in carbodiimide-mediated reactions, can facilitate the abstraction of the alpha-proton, leading to a loss of stereochemistry. N-methylated amino acids like dolaproine can be particularly susceptible to racemization under basic conditions or at elevated temperatures.

Q3: What are the general mechanisms of racemization in amino acid chemistry?

A3: The two primary mechanisms of racemization during peptide coupling and esterification are:

  • Oxazolone Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone. The alpha-proton of the oxazolone is highly acidic and can be easily removed by a base, leading to racemization.

  • Direct Enolization: A base can directly abstract the alpha-proton from the activated amino acid derivative to form an enolate, which is achiral. Subsequent protonation can occur from either face, resulting in a mixture of enantiomers.

Troubleshooting Guide: Preventing Racemization

This section provides solutions to common problems encountered during the synthesis of N-Boc-dolaproine methyl ester.

Issue 1: Significant Racemization Observed After Esterification with Carbodiimides (e.g., DCC, EDC)

Cause: Carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) form a highly reactive O-acylisourea intermediate. In the presence of a base, this intermediate is prone to racemization via oxazolone formation or direct enolization, especially for sterically hindered or N-methylated amino acids. The use of strong, non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can exacerbate this issue.

Solutions:

  • Use of Additives: Incorporate additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea intermediate to form active esters that are less prone to racemization.

  • Choice of Base: Employ a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of racemization.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that promote racemization.

Issue 2: Low Yield and/or Racemization with Sterically Hindered N-Boc-dolaproine

Cause: The steric hindrance of the N-Boc-dolaproine structure can slow down the desired esterification reaction, allowing more time for racemization to occur.

Solutions:

  • Alternative Esterification Methods:

    • Steglich Esterification: This method uses a carbodiimide (DCC or EDC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[1][2] It is a mild method suitable for sterically hindered alcohols and acid-labile substrates.[1]

    • Mitsunobu Reaction: This reaction converts an alcohol to an ester using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4][5][6] It proceeds with inversion of stereochemistry at the alcohol and is effective under mild, neutral conditions.[4]

    • Diazomethane or TMS-Diazomethane: (Trimethylsilyl)diazomethane (TMS-diazomethane) is a safer alternative to diazomethane and is highly effective for the quantitative conversion of carboxylic acids to their methyl esters under mild conditions, generally without racemization.[7][8]

  • Use of More Potent Coupling Reagents: For particularly challenging cases, stronger coupling reagents that are known to suppress racemization, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), can be considered, though careful optimization of reaction conditions is crucial.[9]

Issue 3: Difficulty in Determining the Enantiomeric Purity of the Final Product

Cause: Accurate determination of the enantiomeric excess (ee) is essential to verify the success of the synthesis in preventing racemization.

Solution:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric purity of chiral compounds.[10]

    • Column Selection: Utilize a suitable chiral stationary phase (CSP) column. The choice of column will depend on the specific properties of N-Boc-dolaproine methyl ester.

    • Method Development: Develop a separation method by optimizing the mobile phase composition (e.g., mixtures of hexane and isopropanol for normal phase, or acetonitrile and water/buffer for reversed-phase), flow rate, and detection wavelength.

    • Standard Preparation: If available, use a racemic standard of N-Boc-dolaproine methyl ester to confirm the separation of the two enantiomers and to identify their retention times.

Experimental Protocols

Protocol 1: Steglich Esterification of N-Boc-dolaproine

This protocol is a mild and effective method for the esterification of sterically hindered and acid-labile substrates.[1]

  • Dissolution: Dissolve N-Boc-dolaproine (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add methanol (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Carbodiimide Addition: Slowly add a solution of DCC or EDC (1.1 equivalents) in DCM or THF to the cooled mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification using TMS-Diazomethane

This protocol is highly efficient and generally proceeds without racemization.[7][8] Caution: TMS-diazomethane is toxic and should be handled in a well-ventilated fume hood.

  • Dissolution: Dissolve N-Boc-dolaproine (1 equivalent) in a mixture of a suitable solvent like diethyl ether or toluene and methanol (e.g., 7:2 v/v).[7]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • TMS-Diazomethane Addition: Slowly add a solution of TMS-diazomethane (typically 2 M in hexanes, 1.2 equivalents) dropwise to the cooled solution. Evolution of nitrogen gas will be observed.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC until the starting material is fully consumed.

  • Quenching: Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Work-up: Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purification: The product is often of high purity, but can be further purified by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Esterification Methods for N-Protected Amino Acids

MethodReagentsTypical ConditionsAdvantagesDisadvantagesRacemization Risk
Steglich Esterification DCC or EDC, DMAP, Methanol0 °C to RT, Anhydrous DCM/THFMild, good for hindered substrates.[1]Byproduct removal (DCU), potential for N-acylurea formation.[1]Low to moderate; dependent on substrate and conditions.
Mitsunobu Reaction PPh3, DEAD or DIAD, Methanol0 °C to RT, Anhydrous THFMild, neutral conditions, high yield.[3][4][6]Byproduct removal can be challenging.[4]Very low for the acid component.
TMS-Diazomethane TMS-CHN2, Methanol0 °C to RT, Ether/TolueneHigh yield, clean reaction, minimal work-up.[7][8]Reagent is toxic and requires careful handling.Very low.[7]

Visualizations

Logical Workflow for Minimizing Racemization

Racemization_Prevention_Workflow cluster_conditions Reaction Conditions cluster_methods Esterification Method start Start: N-Boc-dolaproine esterification Esterification Step start->esterification check_racemization Check for Racemization (Chiral HPLC) esterification->check_racemization success Product with High Enantiomeric Purity check_racemization->success ee% > 99% troubleshoot Troubleshooting Required check_racemization->troubleshoot ee% < 99% temp Low Temperature (0°C to RT) troubleshoot->temp base Weak, Sterically Hindered Base (e.g., DIPEA, NMM) troubleshoot->base time Minimize Reaction Time troubleshoot->time steglich Steglich Esterification (DCC/EDC + DMAP) troubleshoot->steglich mitsunobu Mitsunobu Reaction troubleshoot->mitsunobu diazomethane TMS-Diazomethane troubleshoot->diazomethane

Caption: Workflow for selecting and optimizing conditions to prevent racemization.

Factors Influencing Racemization during Esterification

Racemization_Factors cluster_causes Primary Causes cluster_solutions Preventative Measures racemization Racemization additives Additives (HOBt, HOAt, Oxyma) racemization->additives suppressed by weak_base Weak Base (DIPEA, NMM) racemization->weak_base suppressed by low_temp Low Temperature racemization->low_temp suppressed by monitoring Reaction Monitoring (TLC) racemization->monitoring mitigated by mild_methods Mild Esterification Methods (Steglich, Mitsunobu, TMS-CHN2) racemization->mild_methods avoided by activated_intermediate Reactive Intermediate (e.g., O-Acylisourea) activated_intermediate->racemization strong_base Strong Base strong_base->racemization high_temp Elevated Temperature high_temp->racemization long_reaction Prolonged Reaction Time long_reaction->racemization

Caption: Key factors that contribute to racemization and corresponding preventative measures.

References

Technical Support Center: Scaling Up the Synthesis of N-Boc-Dolaproine-Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of N-Boc-dolaproine-methyl ester. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and a visual representation of the synthetic workflow.

Experimental Workflow

This compound Ester Synthesis Workflow start Start Materials: N-Boc-L-prolinal alpha-halo ester reformatsky Reformatsky Reaction start->reformatsky Zinc activation methylation Methylation of Hydroxyl Group reformatsky->methylation Intermediate A hydrolysis Ester Hydrolysis methylation->hydrolysis Intermediate B esterification Methyl Esterification hydrolysis->esterification N-Boc-dolaproine purification Purification esterification->purification final_product This compound ester purification->final_product

Caption: Synthetic workflow for this compound ester.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound ester.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Reformatsky reaction Incomplete activation of zinc.Ensure zinc powder is of high purity and activated prior to use (e.g., with iodine or TMSCl). The reaction should be conducted under strictly anhydrous and inert conditions.[1]
Low reactivity of the alpha-halo ester.Consider using the bromo or iodo analog of the ester for higher reactivity.
Side reactions of the aldehyde.Control the addition rate of the aldehyde to the reaction mixture to minimize self-condensation or other side reactions. Maintain the recommended reaction temperature.
Incomplete Boc protection Inefficient Boc anhydride reagent.Use fresh, high-quality Boc anhydride.
Inappropriate base or solvent.Triethylamine (TEA) in a solvent like THF is commonly effective. Ensure the reaction is stirred efficiently.[2]
Steric hindrance.For sterically hindered amines, consider using alternative Boc-protection reagents or optimizing reaction conditions (e.g., higher temperature, longer reaction time).
Low yield in methylation step Incomplete deprotonation of the hydroxyl group.Use a strong enough base (e.g., sodium hydride) and ensure anhydrous conditions.
Inactive methylating agent.Use a fresh, high-quality methylating agent like methyl iodide or dimethyl sulfate.
Ester hydrolysis during workup Presence of acidic or basic conditions.Neutralize the reaction mixture carefully during workup. Use buffered solutions if necessary.
Difficulty in purification Presence of closely related impurities.Optimize chromatographic conditions (e.g., solvent gradient, column packing material). Consider crystallization as an alternative or additional purification step.
Formation of byproducts.Re-evaluate the reaction conditions of the preceding steps to minimize byproduct formation.
Inconsistent product quality at scale Poor heat and mass transfer in larger reactors.Ensure efficient stirring and temperature control in the scaled-up reactor to maintain homogeneity.
Changes in raw material quality.Qualify all raw materials from suppliers to ensure consistency between batches.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control during the scale-up of the Reformatsky reaction for N-Boc-dolaproine synthesis?

A1: The activation of zinc and the maintenance of strictly anhydrous conditions are paramount for a successful and high-yielding Reformatsky reaction at scale.[1] Inadequate zinc activation will lead to a sluggish or incomplete reaction, while the presence of moisture can quench the organozinc intermediate.

Q2: Are there any common side reactions to be aware of during the Boc protection of the dolaproine precursor?

A2: A potential side reaction is the formation of a di-Boc protected amine, especially if the reaction conditions are too harsh or if an excess of Boc anhydride is used for a prolonged period. Monitoring the reaction by TLC or HPLC is crucial to prevent this.

Q3: What are the recommended conditions for the methyl esterification of N-Boc-dolaproine?

A3: A common and effective method is the use of methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF or acetone. Another approach is to use diazomethane, though this requires special safety precautions. For a milder approach, Fischer esterification using methanol with a catalytic amount of acid can be employed, but care must be taken to avoid Boc deprotection.[3]

Q4: How can I minimize the formation of diastereomers during the synthesis?

A4: The stereochemical outcome of the Reformatsky reaction is often influenced by the chiral auxiliary or the substrate itself. For the synthesis of dolaproine, using a chiral starting material like N-Boc-L-prolinal helps in directing the stereochemistry. Careful control of the reaction temperature and the choice of solvent can also influence the diastereoselectivity.

Q5: What are the key safety considerations when scaling up this synthesis?

A5: When scaling up, it is crucial to consider the exothermic nature of some of the reaction steps, particularly the Reformatsky reaction. Proper cooling and temperature monitoring systems are essential to prevent runaway reactions. Additionally, handling of flammable solvents and pyrophoric reagents (if used) requires appropriate safety measures, including working in a well-ventilated area and under an inert atmosphere. The use of personal protective equipment (PPE) is mandatory at all times.

Experimental Protocols

Protocol 1: Scalable Synthesis of N-Boc-dolaproine via Reformatsky Reaction

This protocol is adapted from a patented method designed for industrial production.[1]

Materials:

  • Zinc powder

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethylchlorosilane (TMSCl)

  • N-Boc-L-prolinal

  • Appropriate alpha-bromo ester

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Zinc Activation: To a flame-dried reactor under an inert atmosphere (e.g., nitrogen or argon), add zinc powder (3.0 equivalents) and anhydrous THF. Stir the suspension and add TMSCl (0.5 equivalents) dropwise. Heat the mixture to 50-60°C and stir for 2-3 hours to activate the zinc.

  • Reaction Setup: Cool the activated zinc suspension to 30-35°C.

  • Aldehyde Addition: Slowly add a solution of N-Boc-L-prolinal (1.0 equivalent) in anhydrous THF to the zinc suspension. Stir the mixture for 20-30 minutes.

  • Ester Addition: Add a solution of the alpha-bromo ester (0.8 equivalents) in anhydrous THF dropwise to the reaction mixture. It is recommended to add about 20% of the solution initially, stir for 30-60 minutes, and then add the remaining solution.

  • Reaction Monitoring: Maintain the reaction temperature at 30°C and stir for approximately 4 hours. Monitor the reaction progress by HPLC until the starting bromo ester is consumed (less than 5% remaining).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash twice with saturated aqueous sodium chloride solution.

  • Isolation: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-dolaproine precursor.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Methylation of the Hydroxyl Group

Materials:

  • N-Boc-dolaproine precursor from Protocol 1

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve the N-Boc-dolaproine precursor in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Deprotonation: Cool the solution to 0°C and add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes.

  • Methylation: Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Workup and Isolation: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography if necessary.

Protocol 3: Methyl Esterification of N-Boc-dolaproine

Materials:

  • N-Boc-dolaproine

  • Anhydrous Methanol

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC or EDC) with DMAP.

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure using Thionyl Chloride:

  • Reaction Setup: Suspend N-Boc-dolaproine in anhydrous methanol at 0°C.

  • Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral.

  • Extraction and Isolation: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Note: For a milder alternative, carbodiimide-mediated esterification can be used. Dissolve N-Boc-dolaproine in dichloromethane, add methanol, a coupling agent like DCC or EDC, and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete. The workup will involve filtering off the urea byproduct and then standard aqueous washes.

References

N-Boc-dolaproine-methyl stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of N-Boc-dolaproine-methyl. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid at 2-8°C in a tightly sealed container, protected from light and moisture.[1] If preparing stock solutions, it is recommended to store them at -20°C or -80°C and use them within a short period. Based on data for the related compound N-Boc-dolaproine, solutions stored at -80°C may be stable for up to 6 months, while those at -20°C are recommended for use within one month.[2][3] For in-vivo experiments, freshly prepared solutions are advised.[2]

Q2: I am observing a loss of purity in my this compound sample over time. What are the likely degradation products?

A2: While specific degradation data for this compound is not extensively published, based on its chemical structure, two primary degradation pathways are plausible:

  • Hydrolysis of the N-Boc group: This would result in the formation of dolaproine methyl ester. This is a common degradation route for Boc-protected compounds, particularly under acidic conditions.

  • Hydrolysis of the methyl ester: This would lead to the formation of N-Boc-dolaproine. This reaction can be catalyzed by either acid or base.

A third, less common, possibility is the cleavage of the methyl ether linkage under harsh acidic conditions.

Q3: My reaction involving this compound is failing. Could the compound have degraded?

A3: Yes, degradation of this compound could be a factor in reaction failure. If you suspect degradation, it is crucial to verify the purity of your starting material. The presence of significant amounts of degradation products, such as the de-protected amine or the hydrolyzed carboxylic acid, can interfere with subsequent reactions.

Q4: How can I assess the stability of my this compound sample?

A4: A stability study can be performed by subjecting your sample to stress conditions (e.g., elevated temperature, different pH values, light exposure) and monitoring its purity over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis of a stored sample. Degradation of this compound.1. Characterize the new peaks using mass spectrometry to identify potential degradation products (e.g., N-Boc-dolaproine, dolaproine methyl ester).2. Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture.3. If in solution, consider preparing fresh stock solutions more frequently.
Inconsistent results in biological assays. Variability in the purity of this compound due to degradation.1. Perform a purity check of the this compound batch using a qualified analytical method (e.g., HPLC with a reference standard).2. If degradation is confirmed, obtain a fresh, high-purity batch of the compound.3. For future experiments, consistently use freshly prepared solutions from a well-stored solid sample.
Failure of a subsequent synthetic step where the N-Boc group is critical. Loss of the N-Boc protecting group.1. Analyze the starting material for the presence of the de-Boc-ed impurity.2. Avoid acidic conditions during storage and handling of this compound.3. If trace acids are suspected in your reaction solvents, consider using freshly distilled or neutralized solvents.
Difficulty in achieving desired reaction outcomes where the methyl ester is the reactive site. Hydrolysis of the methyl ester to the less reactive carboxylic acid.1. Check for the presence of N-Boc-dolaproine in your starting material.2. Ensure that the compound has not been exposed to basic or strongly acidic conditions during storage or workup.3. Use anhydrous solvents for your reaction to minimize hydrolysis.

Illustrative Stability Data

The following table provides a hypothetical summary of this compound stability under various stress conditions. This data is for illustrative purposes to guide experimental design.

Condition Time (Days) This compound Purity (%) Major Degradant(s) Observed
Solid, 2-8°C, Protected from Light 30>99Not Applicable
Solution, pH 3, 40°C 785Dolaproine methyl ester
Solution, pH 7, 40°C 798Minor unidentified peaks
Solution, pH 9, 40°C 792N-Boc-dolaproine
Solution, Aqueous, Photostability (ICH Q1B) 7>99Not Applicable

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Stress Testing for this compound Stability

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at 10 mg/mL.

  • Acidic Condition: Dilute the stock solution 1:10 in 0.1 M HCl. Incubate at 40°C.

  • Basic Condition: Dilute the stock solution 1:10 in 0.1 M NaOH. Incubate at 40°C.

  • Neutral Condition: Dilute the stock solution 1:10 in purified water. Incubate at 40°C.

  • Thermal Stress (Solid): Place the solid compound in a 60°C oven.

  • Time Points: Withdraw aliquots at 0, 1, 3, and 7 days.

  • Analysis: Neutralize the acidic and basic samples before diluting all samples to a final concentration of 100 µg/mL with the mobile phase and analyze by HPLC (as described in Protocol 1).

Visualizations

degradation_pathway parent This compound degradant1 Dolaproine methyl ester parent->degradant1 Acidic Hydrolysis (Loss of Boc group) degradant2 N-Boc-dolaproine parent->degradant2 Acidic/Basic Hydrolysis (Loss of methyl ester)

Caption: Potential degradation pathways of this compound.

stability_workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_results Results start This compound Sample stress Apply Stress Conditions (pH, Temp, Light) start->stress sampling Collect Samples at Time Points stress->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Purity & Degradant Profile hplc->data report Assess Stability data->report

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Synthesis of N-Boc-Dolaproine-Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-dolaproine-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the conventional solvents used for the synthesis of N-Boc-dolaproine and its subsequent esterification?

A1: The synthesis of N-Boc-dolaproine typically involves solvents like tetrahydrofuran (THF), dioxane, and 2-methyltetrahydrofuran for the initial reaction steps. For the subsequent methyl esterification, common solvents include dichloromethane (DCM) and tetrahydrofuran, often in combination with reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a Steglich esterification.[1][2]

Q2: Are there greener, more environmentally friendly alternative solvents for the synthesis of this compound ester?

A2: Yes, there is a growing interest in replacing hazardous solvents like dichloromethane. Promising greener alternatives for the esterification of N-Boc protected amino acids include acetonitrile and dimethyl carbonate. These solvents are less toxic and have a lower environmental impact.

Q3: What are the common methods for the methyl esterification of N-Boc-dolaproine?

A3: The most common method is the Steglich esterification, which utilizes a carbodiimide coupling agent like DCC or EDC in the presence of a catalyst such as DMAP. Another approach involves the use of alkylating agents like methyl iodide or dimethyl sulfate with a base such as potassium carbonate in a polar aprotic solvent.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound ester.

Problem 1: Low Yield of this compound ester
Potential Cause Troubleshooting Suggestion
Incomplete reaction - Ensure all reagents, especially the solvent, are anhydrous. Moisture can quench the activating agents in Steglich esterification. - Increase the reaction time or slightly elevate the temperature, monitoring for potential side reactions. - Use a slight excess of the coupling agent (e.g., 1.1-1.2 equivalents of DCC/EDC) and methanol.
Side reactions - Formation of N-acylurea byproduct from the carbodiimide reagent can be an issue. Ensure the reaction temperature is kept low (0 °C to room temperature) to minimize this. - If using an alkylating agent, ensure the temperature is controlled to prevent over-methylation or other side reactions.
Suboptimal solvent - The solubility of N-Boc-dolaproine may be a limiting factor. Consider a solvent system that ensures all reactants are fully dissolved. Solvent mixtures can sometimes be effective.
Purification losses - During workup, ensure the pH is carefully controlled during extractions to prevent loss of the product. - Optimize the chromatography conditions (solvent system, silica gel type) to achieve good separation without significant product loss.
Problem 2: Difficulty in Purification/Presence of Impurities
Potential Cause Troubleshooting Suggestion
Dicyclohexylurea (DCU) byproduct - DCU is a common byproduct when using DCC. It is poorly soluble in many organic solvents. Most of it can be removed by filtration of the reaction mixture. - To remove residual DCU, dissolving the crude product in a minimal amount of a solvent in which the product is soluble but DCU is not (e.g., cold dichloromethane or diethyl ether) followed by filtration can be effective.
Unreacted starting material - Monitor the reaction progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.
Side products from Boc-deprotection - If acidic conditions are too harsh or prolonged during workup, partial deprotection of the Boc group can occur. Use mild acidic washes (e.g., dilute citric acid) and avoid strong acids.

Data on Alternative Solvents

While specific quantitative data for the synthesis of this compound ester in a wide range of alternative solvents is limited in publicly available literature, the following table provides a general comparison based on studies of similar N-Boc-amino acid esterifications.

SolventTypical Yield Range (%)Reaction TimeEnvironmental/Safety Considerations
Dichloromethane (DCM)80-952-12 hSuspected carcinogen, environmentally persistent.
Tetrahydrofuran (THF)75-904-16 hPeroxide-forming, less toxic than DCM.
Acetonitrile70-904-18 hLess toxic than DCM, but flammable.
2-Methyltetrahydrofuran (2-MeTHF)70-856-24 hGreener alternative to THF, derived from renewable resources.
Dimethyl Carbonate (DMC)65-858-24 hLow toxicity, biodegradable. Can be less efficient for some reactions.

Experimental Protocols

Protocol 1: Steglich Esterification using DCC in Tetrahydrofuran (Adapted from a similar procedure)
  • Dissolve N-Boc-dolaproine (1 equivalent) in anhydrous tetrahydrofuran (5-7 volumes).

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.05 equivalents) to the solution.

  • Stir the mixture at 20-30 °C for 1 hour.

  • Cool the reaction mixture to 0 °C and add methanol (1.2 equivalents) dropwise, maintaining the temperature below 30 °C.

  • Allow the reaction to warm to 20-30 °C and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in a suitable solvent like ethyl acetate and wash with a dilute acid (e.g., 5% citric acid solution), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound ester.

  • Purify the crude product by column chromatography on silica gel.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Ester start Start: N-Boc-Dolaproine dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Coupling Agents (e.g., DCC/DMAP) and Methanol dissolve->add_reagents reaction Stir at Controlled Temperature add_reagents->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Workup: - Filter DCU - Aqueous Washes monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify end End: Pure N-Boc-Dolaproine -Methyl Ester purify->end

Caption: Experimental workflow for the synthesis of this compound ester.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_incomplete Troubleshoot: - Check reagent purity/dryness - Increase reaction time/temp - Adjust stoichiometry incomplete->troubleshoot_incomplete check_workup Review Workup and Purification complete->check_workup workup_issue Potential Issues: - Emulsions - Product loss during wash - Poor chromatographic separation check_workup->workup_issue troubleshoot_workup Troubleshoot: - Adjust pH of washes - Use brine to break emulsions - Optimize chromatography solvent system workup_issue->troubleshoot_workup

Caption: Troubleshooting decision tree for the synthesis of this compound ester.

References

Validation & Comparative

A Comparative Analysis of 1H and 13C NMR Spectra of N-Boc-dolaproine-methyl ester and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for N-Boc-dolaproine-methyl ester, a key chiral building block in the synthesis of dolastatin 10 and its analogues, with two structurally related and commercially available alternatives: N-Boc-L-proline methyl ester and N-Boc-trans-4-hydroxy-L-proline methyl ester. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development to facilitate compound identification and characterization.

Introduction

This compound ester is a valuable intermediate in the synthesis of potent anti-cancer agents. Its structural confirmation is paramount for ensuring the desired stereochemistry and purity of the final active pharmaceutical ingredients. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound ester and compares it with readily available protected proline derivatives.

Chemical Structures

Below are the chemical structures of the compounds discussed in this guide.

Figure 1. Chemical structure of this compound ester.

Figure 2. Chemical structure of N-Boc-L-proline methyl ester.

Figure 3. Chemical structure of N-Boc-trans-4-hydroxy-L-proline methyl ester.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound ester (predicted), N-Boc-L-proline methyl ester, and N-Boc-trans-4-hydroxy-L-proline methyl ester. The data for the alternative compounds were obtained from publicly available sources, while the data for this compound ester was predicted using a standard NMR prediction algorithm.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)

Proton Assignment This compound ester (Predicted) N-Boc-L-proline methyl ester N-Boc-trans-4-hydroxy-L-proline methyl ester
Boc (9H, s) 1.451.431.44
Proline Hα (1H, m) 4.254.204.35
Proline Hβ (2H, m) 1.85-2.051.80-2.002.00-2.20
Proline Hγ (2H, m) 1.90-2.101.80-2.003.55 (CHOH)
Proline Hδ (2H, m) 3.40-3.603.35-3.553.40-3.60
OCH₃ (3H, s) 3.703.683.72
Dolaproine CH (1H, m) 3.80--
Dolaproine CH (1H, m) 2.60--
Dolaproine CH₃ (3H, d) 1.15--
Dolaproine OCH₃ (3H, s) 3.30--

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Assignment This compound ester (Predicted) N-Boc-L-proline methyl ester N-Boc-trans-4-hydroxy-L-proline methyl ester
Boc C=O 154.5154.2154.8
Boc C(CH₃)₃ 80.079.579.8
Boc CH₃ 28.528.428.3
Ester C=O 173.0173.5172.9
Ester OCH₃ 52.051.852.1
Proline Cα 60.059.558.7
Proline Cβ 30.531.239.5
Proline Cγ 24.024.569.0 (CHOH)
Proline Cδ 46.546.854.5
Dolaproine CH 78.0--
Dolaproine CH 45.0--
Dolaproine CH₃ 15.0--
Dolaproine OCH₃ 57.0--

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small molecules like this compound ester and its analogues is provided below.

Table 3: Standard NMR Experimental Protocol

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 400 MHz or higher100 MHz or higher
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Concentration 5-10 mg/mL20-50 mg/mL
Temperature 298 K298 K
Pulse Program Standard single pulse (zg30)Proton-decoupled single pulse (zgpg30)
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds
Number of Scans 8-16128-1024 (or more)
Spectral Width -2 to 12 ppm-10 to 220 ppm
Referencing TMS (0 ppm) or residual solvent peakTMS (0 ppm) or solvent peak
Processing Exponential multiplication (line broadening of 0.3 Hz) followed by Fourier transformExponential multiplication (line broadening of 1-2 Hz) followed by Fourier transform

Workflow for NMR Analysis

The general workflow for the NMR analysis of a synthesized compound like this compound ester is depicted in the following diagram.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Weigh Compound (5-10 mg for 1H, 20-50 mg for 13C) B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer E Lock, Tune, and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase and Baseline Correction H->I J Peak Picking and Integration (1H) I->J K Chemical Shift Referencing J->K L Structure Elucidation and Comparison K->L

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The provided ¹H and ¹³C NMR data serves as a valuable resource for the unambiguous identification and characterization of this compound ester. The comparison with commercially available and structurally similar compounds, N-Boc-L-proline methyl ester and N-Boc-trans-4-hydroxy-L-proline methyl ester, highlights the key distinguishing spectral features. The outlined experimental protocol provides a standardized method for obtaining high-quality NMR data, ensuring reproducibility and reliability in research and development settings.

Mass Spectrometry Analysis of N-Boc-dolaproine Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with peptide synthesis and modified amino acids, accurate characterization of intermediates is paramount. N-Boc-dolaproine methyl ester, a protected derivative of dolaproine, is a key building block in the synthesis of dolastatins and other biologically active peptides. Mass spectrometry is an indispensable tool for confirming its identity and purity. This guide provides a comparative overview of the expected mass spectrometry analysis of N-Boc-dolaproine methyl ester, complete with predicted fragmentation patterns, experimental protocols, and a comparison of different analytical approaches.

Predicted Mass and Major Fragments

The analysis begins with the determination of the precise molecular weight of N-Boc-dolaproine methyl ester. The chemical formula for N-Boc-dolaproine is C14H25NO5, with a molecular weight of 287.35 g/mol . The addition of a methyl group (CH2) to form the methyl ester results in the chemical formula C15H27NO5 and a monoisotopic mass of approximately 301.1889 g/mol .

In a mass spectrometer, the compound is expected to be observed primarily as its protonated molecule [M+H]+ with a mass-to-charge ratio (m/z) of approximately 302.1962 . Other common adducts that may be observed include the sodium adduct [M+Na]+ (m/z 324.1781) and the potassium adduct [M+K]+ (m/z 340.1520).

The fragmentation of N-Boc-dolaproine methyl ester in tandem mass spectrometry (MS/MS) is predicted to be dominated by the characteristic losses from the N-Boc protecting group and the methyl ester, as well as fragmentation of the dolaproine core. The following table summarizes the predicted major fragment ions.

Predicted Fragment Ion (m/z) Proposed Structure/Loss Description
246.1546[M+H - C4H8]+Loss of isobutylene (56 Da) from the Boc group.
202.1648[M+H - C5H8O2]+Loss of the entire Boc group (100 Da).
270.1703[M+H - OCH3]+Loss of the methoxy radical (31 Da) from the methyl ester.
244.1387[M+H - COOCH3]+Loss of the carbomethoxy group (59 Da).
57.0704[C4H9]+tert-butyl cation from the Boc group.

Experimental Workflow and Protocols

The general workflow for the mass spectrometry analysis of N-Boc-dolaproine methyl ester is outlined below. This process is typical for the analysis of small molecules in a research or drug development setting.

Mass Spectrometry Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Sample Sample Dissolution Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Dilution Dilute to working concentration (e.g., 1-10 µg/mL) Dissolution->Dilution Infusion Direct Infusion or LC Introduction Dilution->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization MS1_Scan Full Scan (MS1) (e.g., m/z 100-500) Ionization->MS1_Scan MS2_Scan Tandem MS (MS/MS) of [M+H]+ MS1_Scan->MS2_Scan Data_Acquisition Acquire Data MS2_Scan->Data_Acquisition Data_Processing Process spectra to identify parent and fragment ions Data_Acquisition->Data_Processing Interpretation Interpret fragmentation pattern to confirm structure Data_Processing->Interpretation

General workflow for mass spectrometry analysis.

Detailed Experimental Protocol: ESI-MS/MS
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-Boc-dolaproine methyl ester.

    • Dissolve the sample in 1 mL of high-purity methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform a serial dilution to obtain a final working concentration of 1-10 µg/mL in a solvent compatible with electrospray ionization, typically 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation and Analysis:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is the preferred method for this class of compounds.

    • Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min, or through a liquid chromatography (LC) system.

    • MS1 Full Scan: Acquire full scan mass spectra over a range of m/z 100-500 to identify the protonated molecule [M+H]+ and any adducts.

    • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the isolated [M+H]+ ion (m/z 302.2). A collision energy of 10-30 eV is a typical starting point for fragmentation, which can be optimized to obtain a rich fragmentation spectrum.

Predicted Fragmentation Pathways

The fragmentation of N-Boc-dolaproine methyl ester is expected to initiate from the protonated molecule. The primary fragmentation pathways are visualized in the diagram below.

Fragmentation_Pathway cluster_boc Boc Group Fragmentation cluster_ester Methyl Ester Fragmentation M_H [M+H]+ m/z 302.2 Frag_isobutylene [M+H - C4H8]+ m/z 246.2 M_H->Frag_isobutylene - C4H8 Frag_boc [M+H - C5H8O2]+ m/z 202.2 M_H->Frag_boc - C5H8O2 Frag_tbutyl [C4H9]+ m/z 57.1 M_H->Frag_tbutyl Frag_methoxy [M+H - OCH3]+ m/z 270.2 M_H->Frag_methoxy - OCH3 Frag_carbomethoxy [M+H - COOCH3]+ m/z 244.1 M_H->Frag_carbomethoxy - COOCH3

Predicted fragmentation of N-Boc-dolaproine methyl ester.

Comparison of Mass Spectrometry Techniques

Different mass spectrometry techniques and instrument types offer various advantages for the analysis of N-Boc-dolaproine methyl ester. The choice of technique will depend on the specific analytical needs, such as the requirement for high resolution, high sensitivity, or quantitative analysis.

Technique/Instrument Advantages Disadvantages Best Suited For
Electrospray Ionization (ESI) Soft ionization technique, suitable for polar and thermally labile molecules. Easily coupled with liquid chromatography (LC).Susceptible to matrix effects and ion suppression.Routine identification and quantification.
Atmospheric Pressure Chemical Ionization (APCI) Suitable for less polar molecules. Less susceptible to matrix effects than ESI.Can cause more in-source fragmentation than ESI.Analysis of samples in complex matrices.
Quadrupole Time-of-Flight (Q-TOF) High resolution and accurate mass measurement, enabling confident elemental composition determination.Higher cost and complexity compared to quadrupole instruments.Structure elucidation and identification of unknowns.
Orbitrap Very high resolution and mass accuracy.Slower scan speed compared to TOF instruments.High-confidence structural confirmation and metabolomics studies.
Triple Quadrupole (QqQ) Excellent for quantitative analysis due to high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.Lower resolution compared to TOF and Orbitrap instruments.Targeted quantification and pharmacokinetic studies.

Conclusion

The mass spectrometric analysis of N-Boc-dolaproine methyl ester is a critical step in its use in synthetic chemistry. By understanding the expected molecular ions and fragmentation patterns, researchers can confidently identify this key intermediate. Electrospray ionization coupled with a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is the recommended approach for unambiguous characterization. For quantitative applications, a triple quadrupole mass spectrometer would be the instrument of choice. This guide provides a foundational framework for the successful mass spectrometry analysis of N-Boc-dolaproine methyl ester and similar protected amino acid derivatives.

N-Boc-Dolaproine-Methyl vs. Other Dolaproine Derivatives in ADC Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, with innovation in linker and payload technology driving the development of more effective and safer cancer therapeutics. Dolaproine derivatives, key components of the highly potent auristatin payloads, play a critical role in the overall performance of ADCs. This guide provides an objective comparison of N-Boc-dolaproine-methyl, a foundational building block for widely used auristatins like MMAE and MMAF, against other emerging dolaproine derivatives. We will delve into supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes.

The Central Role of Dolaproine in Auristatin Payloads

Dolastatin 10, a natural pentapeptide, is the parent compound of the auristatin family of cytotoxic agents. Its potent anti-mitotic activity, achieved through the inhibition of tubulin polymerization, makes it an attractive payload for ADCs.[1][2] Synthetic analogs, known as auristatins, have been developed to optimize the properties of dolastatin 10 for ADC applications. These modifications often focus on the different structural units of the pentapeptide: dolavaline (Dov), valine (Val), dolaisoleuine (Dil), dolaproine (Dap), and dolaphenine (Doe).[3]

This compound serves as a key chiral building block in the synthesis of many auristatins, including the clinically validated payloads Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). The Boc (tert-butyloxycarbonyl) protecting group facilitates the controlled synthesis of the peptide chain. The final dolaproine moiety within the auristatin payload is crucial for its conformational integrity and subsequent binding to tubulin.

Comparative Analysis of Dolaproine Derivatives

The primary driver for developing alternatives to the traditional dolaproine structure found in MMAE and MMAF is the pursuit of improved physicochemical properties, particularly hydrophilicity. Hydrophobic payloads can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DAR), which can negatively impact pharmacokinetics and tolerability.[4][5]

Hydrophilic Modifications of the Dolaproine Moiety

Researchers have explored various strategies to enhance the hydrophilicity of auristatin payloads by modifying the dolaproine subunit or other parts of the molecule. These modifications aim to enable the production of stable, high-DAR ADCs with improved therapeutic indices.

Table 1: Comparison of this compound-Derived MMAE with Hydrophilically Modified Auristatin Derivatives

Derivative TypeModification StrategyImpact on ADC PropertiesRepresentative Quantitative Data
Standard MMAE (from this compound) None (baseline)Highly potent but hydrophobic, limiting DAR to ~4 to avoid aggregation.IC50: 0.5 - 2 nM (as free drug).[6]
Glycoside-Modified Auristatin (e.g., MMAU) Attachment of a β-D-glucuronide to the norephedrine-like portion of MMAE.Increased hydrophilicity, allowing for homogeneous DAR=8 ADCs with reduced aggregation. The glycoside is cleaved by lysosomal enzymes to release the active payload.[4]DAR=8 MMAU ADCs showed low-picomolar IC50 values in vitro and outperformed clinically used ADCs in 3D patient-derived xenograft (PDX) assays.[4]
PEGylated Auristatins Incorporation of polyethylene glycol (PEG) chains into the linker or payload.Significantly improved hydrophilicity, enabling high DAR ADCs with excellent in vivo pharmacokinetic profiles and reduced clearance.[7]A DAR 8 ADC with a PEGylated phosphonamidate linker showed a pharmacokinetic profile comparable to lower DAR ADCs and increased antitumor activity in vivo.[7]
Azide-Modified Dolaproine Introduction of an azide group onto the pyrrolidine ring of dolaproine.The modification can enhance cytotoxic activity and provides a handle for linker attachment, offering alternative conjugation strategies.Dolastatin 10 analogs with azide modifications on both the P2 (Val) and P4 (Dap) subunits exhibited enhanced cytotoxic activity (GI50 = 0.057 nM) compared to MMAE.[8][9]
Stereochemical Impact on ADC Performance

The stereochemistry of the amino acid components in the linker, which connects the dolaproine-containing payload to the antibody, can significantly influence the ADC's in vivo tolerability and efficacy.

Table 2: Influence of Linker Stereochemistry on ADC Performance

Linker Dipeptide StereoisomerImpact on ADC PropertiesRepresentative Findings
L-Ala-L-Ala Potent in vitro activity, but potentially higher toxicity in vivo.In indolinobenzodiazepine-based ADCs, the L-Ala-L-Ala linker showed strong potency in high antigen expressing cell lines.[10]
D-Ala-L-Ala Similar in vitro potency and in vivo efficacy to L-Ala-L-Ala, but significantly less toxic in mice.For maytansinoid-based ADCs, the ADC with the D-Ala isomer in the linker was better tolerated.[10]
L-Asn-D-Lys Similar in vitro potency to L-Asn-L-Lys, but better tolerated in vivo.An auristatin F ADC with an L-Asn-D-Lys linker was 2-fold better tolerated in mice than its L-L counterpart.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel ADC candidates. Below are representative methodologies for key experiments.

Synthesis of a Dolaproine-Containing Payload-Linker

This protocol outlines the general steps for synthesizing a maleimide-functionalized auristatin payload-linker, a common precursor for ADC conjugation.

  • Peptide Synthesis: The pentapeptide backbone of the auristatin is assembled using standard solid-phase or solution-phase peptide synthesis techniques. This compound is incorporated at the appropriate step in the sequence.

  • Linker Attachment: A cleavable or non-cleavable linker is coupled to the N-terminus of the auristatin peptide. For a protease-cleavable linker, this often involves coupling a dipeptide sequence (e.g., Val-Cit) followed by a self-immolative spacer (e.g., PABC).

  • Functionalization: A maleimide group is introduced to the linker to enable covalent attachment to the antibody via reaction with reduced cysteine residues.

  • Purification and Characterization: The final payload-linker construct is purified by high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry and NMR.

ADC Conjugation and Characterization
  • Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.

  • Conjugation: The maleimide-functionalized payload-linker is added to the reduced antibody solution. The maleimide groups react with the free thiols to form a stable thioether bond.

  • Purification: The resulting ADC is purified from unconjugated payload-linker and other impurities using techniques such as size-exclusion chromatography (SEC) or protein A chromatography.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry. Purity and aggregation are assessed by SEC.

In Vitro Cytotoxicity Assay
  • Cell Culture: Target cancer cells expressing the antigen of interest are cultured in appropriate media.

  • Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to determine the potency of the ADC.

In Vivo Efficacy Study
  • Xenograft Model: Human tumor xenografts are established in immunocompromised mice by subcutaneous injection of cancer cells.[11]

  • Treatment: Once tumors reach a specified size, mice are treated with the ADC, a vehicle control, and relevant control antibodies via intravenous injection.[11]

  • Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation: The anti-tumor efficacy of the ADC is determined by comparing the tumor growth inhibition in the treated groups to the control group.

Visualizing Key Pathways and Processes

Understanding the mechanism of action and the experimental workflow is facilitated by clear visual diagrams.

Signaling Pathway of Tubulin Polymerization Inhibition

Auristatins exert their cytotoxic effect by disrupting microtubule dynamics, a process crucial for cell division. The following diagram illustrates the key steps in this pathway.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell ADC Antibody-Drug Conjugate Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Proteolytic Cleavage Free_Payload Free Auristatin (e.g., MMAE) Payload_Release->Free_Payload Tubulin_Binding Binding to β-Tubulin Free_Payload->Tubulin_Binding Microtubule_Disruption Inhibition of Microtubule Assembly Tubulin_Binding->Microtubule_Disruption Tubulin α/β-Tubulin Dimers Tubulin->Tubulin_Binding Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action of an auristatin-based ADC.

Experimental Workflow for ADC Development and Evaluation

The development of a novel ADC involves a series of well-defined steps, from synthesis to in vivo testing.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_evaluation Evaluation Payload_Linker_Synth Payload-Linker Synthesis Conjugation Conjugation Payload_Linker_Synth->Conjugation Antibody_Prod Antibody Production Antibody_Prod->Conjugation Purification Purification & Characterization Conjugation->Purification In_Vitro In Vitro Assays (Cytotoxicity, Stability) Purification->In_Vitro In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD

Caption: General workflow for ADC development.

Structural Relationship of Dolaproine Derivatives

This diagram illustrates the relationship between the parent dolastatin 10, the standard MMAE derived from this compound, and examples of modified derivatives.

Dolaproine_Derivatives cluster_modifications Modifications Dolastatin10 Dolastatin 10 (Natural Product) MMAE MMAE (via this compound) Dolastatin10->MMAE Synthetic Analog Modified_Auristatins Modified Auristatins MMAE->Modified_Auristatins Further Derivatization Hydrophilic_Mod Hydrophilic Modification (e.g., Glycosylation, PEGylation) Modified_Auristatins->Hydrophilic_Mod SCA_Mod Stereochemical/Azide Modification Modified_Auristatins->SCA_Mod

Caption: Structural evolution of dolaproine-containing payloads.

Conclusion

This compound remains a cornerstone in the synthesis of clinically successful auristatin payloads for ADCs. However, the field is actively pursuing novel dolaproine derivatives to address the limitations of current payloads, primarily their hydrophobicity. The development of hydrophilic auristatins, through glycosylation, PEGylation, or other modifications, is a promising strategy to enable high-DAR ADCs with improved pharmacokinetic properties and potentially wider therapeutic windows. Furthermore, fine-tuning of the stereochemistry within the linker can significantly impact the tolerability of the resulting ADC. The continued exploration of structure-activity relationships of dolaproine and other auristatin components will be critical in designing the next generation of highly effective and safe antibody-drug conjugates.

References

A Comparative Guide to the Synthetic Routes of N-Boc-Dolaproine-Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. N-Boc-dolaproine-methyl ester, a crucial building block for the potent anticancer agent Dolastatin 10 and its analogues, can be synthesized through various routes. This guide provides a comparative analysis of two prominent synthetic strategies: a sequential approach involving N-Boc protection followed by esterification, and a Reformatsky reaction-based approach. We present a detailed examination of their methodologies, supported by experimental data to inform the selection of the most suitable route for your research needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Sequential Protection & EsterificationRoute 2: Reformatsky Reaction
Starting Materials 4-Hydroxy-L-proline, Boc-anhydride, MethanolN-Boc-L-prolinal, α-bromo or α-iodo ester
Key Reactions N-Boc Protection, Esterification (e.g., Steglich)Zinc-mediated Reformatsky Reaction, Methylation
Reported Overall Yield ~80% (for a similar proline derivative)[1]~81% (for the hydroxyl precursor)[2]
Scalability Generally good, established proceduresCan be suitable for industrial production[2]
Stereocontrol High, starting from chiral L-prolineDependent on reaction conditions and substrate
Reagent Toxicity/Hazards DCC is an allergen and moisture sensitive.Zinc powder can be pyrophoric.

Route 1: Sequential Protection and Esterification

This classical and widely adopted strategy involves a two-step process. First, the nitrogen atom of a proline derivative is protected with a tert-butyloxycarbonyl (Boc) group. This is followed by the esterification of the carboxylic acid functionality to yield the desired methyl ester. A significant advantage of this route is the direct use of readily available and chiral 4-hydroxy-L-proline, which ensures the stereochemical integrity of the final product.

Experimental Protocol:

Step 1: N-Boc Protection of 4-Hydroxy-L-proline [1]

  • To a solution of 4-hydroxy-L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add sodium hydroxide to adjust the pH to 9-10.

  • Cool the solution to 0°C and add di-tert-butyl dicarbonate (Boc anhydride) portion-wise while maintaining the pH with the addition of sodium hydroxide.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-4-hydroxy-L-proline.

Step 2: Steglich Esterification [3][4]

  • Dissolve N-Boc-dolaproine (the carboxylic acid precursor) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add 4-(dimethylamino)pyridine (DMAP) as a catalyst, followed by methanol.

  • Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) precipitate and wash with DCM.

  • Wash the filtrate sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound ester.

Workflow for Sequential Protection and Esterification

G cluster_0 Route 1: Sequential Synthesis A 4-Hydroxy-L-proline B N-Boc Protection (Boc Anhydride, Base) A->B C N-Boc-4-hydroxy-L-proline B->C D Further synthetic steps to N-Boc-dolaproine C->D E Steglich Esterification (Methanol, DCC, DMAP) D->E F This compound ester E->F

Caption: Sequential synthesis of this compound ester.

Route 2: Reformatsky Reaction

This route offers a convergent approach, constructing the carbon skeleton in a single key step. It typically starts from N-Boc-L-prolinal and an α-halo ester, which react in the presence of activated zinc to form a β-hydroxy ester. A subsequent methylation of the hydroxyl group and hydrolysis of the ester (if not the methyl ester is used directly) leads to N-Boc-dolaproine, which can then be esterified. This method can be advantageous for creating structural diversity by varying the aldehyde and the α-halo ester components.

Experimental Protocol:

Step 1: Synthesis of N-Boc-L-prolinal (Starting Material) [5]

N-Boc-L-prolinal can be prepared from N-Boc-L-prolinol by Swern oxidation.

  • Dissolve dimethyl sulfoxide (DMSO) in dichloromethane (DCM) and cool to -78°C.

  • Slowly add oxalyl chloride, followed by a solution of N-Boc-L-prolinol in DCM.

  • After stirring for a short period, add triethylamine and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the combined organic layers and concentrate under reduced pressure. Purify by column chromatography to obtain N-Boc-L-prolinal. A yield of 99% has been reported for this step.[5]

Step 2: Zinc-mediated Reformatsky Reaction [2]

  • Activate zinc powder by stirring with trimethylchlorosilane in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the activated zinc suspension and add a solution of N-Boc-L-prolinal in the same solvent.

  • Slowly add a solution of the appropriate α-bromo or α-iodo methyl ester (e.g., methyl 2-bromopropionate).

  • Stir the reaction at a controlled temperature (e.g., 25-35°C) for several hours, monitoring by HPLC or TLC.[2]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate.

  • The resulting product is the hydroxyl precursor to this compound ester. A yield of 80.9% for this step has been reported in a patent for a similar transformation.[2]

Step 3: Methylation of the Hydroxyl Group and Final Esterification (if necessary)

The hydroxyl group of the Reformatsky product needs to be methylated to obtain the dolaproine structure. This can be achieved using a methylating agent like methyl iodide in the presence of a base. If an ester other than the methyl ester was used in the Reformatsky reaction, a final hydrolysis and re-esterification to the methyl ester would be required.

Workflow for the Reformatsky Reaction Route

G cluster_1 Route 2: Reformatsky Approach G N-Boc-L-prolinol H Swern Oxidation G->H I N-Boc-L-prolinal H->I J Reformatsky Reaction (α-halo methyl ester, Zn) I->J K β-hydroxy ester intermediate J->K L Methylation & Purification K->L M This compound ester L->M

Caption: Reformatsky reaction pathway to this compound ester.

Conclusion

Both the sequential synthesis and the Reformatsky reaction approach offer viable pathways to this compound ester. The choice of route will depend on factors such as the availability of starting materials, desired scale of production, and the specific stereochemical requirements of the final product. The sequential route is a robust and well-established method with excellent stereocontrol, while the Reformatsky reaction provides a more convergent and potentially more adaptable strategy for generating analogues. The provided experimental protocols and comparative data serve as a foundation for researchers to make an informed decision based on their specific laboratory capabilities and project goals.

References

Comparative Biological Activity of Dolastatin 10 Analogues with Modified Dolaproine Units

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Dolastatin 10 Analogues Featuring Modifications to the Dolaproine (Dap) Unit, with Supporting Experimental Data and Protocols.

Dolastatin 10, a potent antimitotic peptide isolated from the sea hare Dolabella auricularia, has served as a blueprint for the development of highly effective anti-cancer agents. Its synthetic analogues, the auristatins, are key components of several antibody-drug conjugates (ADCs) used in cancer therapy. The unique structure of Dolastatin 10, a pentapeptide containing several non-proteinogenic amino acids, contributes to its profound cytotoxicity. One of these crucial components is the dolaproine (Dap) unit at position 4 (P4). This guide provides a comparative analysis of the biological activity of Dolastatin 10 analogues where the dolaproine unit has been modified, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes and experimental workflows.

Data Presentation: A Comparative Look at Cytotoxicity and Tubulin Inhibition

The primary mechanism of action of Dolastatin 10 and its analogues is the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. Modifications to the dolaproine unit can significantly impact the cytotoxic potency and tubulin-binding affinity of these compounds. The following tables summarize the in vitro biological activities of various dolaproine-modified Dolastatin 10 analogues.

In Vitro Cytotoxicity of Dolaproine-Modified Dolastatin 10 Analogues

The cytotoxic activity of Dolastatin 10 analogues is a key indicator of their potential as anti-cancer agents. The half-maximal growth inhibitory concentration (GI50) is a common metric used to quantify this activity. The following table presents GI50 values for a series of Dolastatin 10 analogues with modifications at the dolaproine (P4) and other positions, compared to the well-characterized auristatin, Monomethyl Auristatin E (MMAE). The data highlights that modifications to the dolaproine unit, particularly the introduction of an azide group, can lead to analogues with potent cytotoxic activity.

Compound/AnalogueP1 UnitP2 UnitP4 (Dolaproine) ModificationP5 UnitMOLM13 (AML) GI50 (nM)SW780 (Bladder) GI50 (nM)
MMAE MeValValDapPhe0.2541.48
Analogue 13a MeValValDap(4-N3)Phe0.1761.13
Analogue 13b MeValAbu(3-N3)DapPhe0.0880.932
Analogue 13c DovAbu(3-N3)Dap(4-N3)Phe0.057 0.354
Analogue 19 (Macrocyclic) -Abu(3-NH-linker)Dap(4-N3)Phe>1000>1000

Data sourced from "Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications"[1]. MOLM13 represents an acute myeloid leukemia cell line, and SW780 is a bladder cancer cell line. Abu(3-N3) refers to 3-azido-2-aminobutyric acid. Dov is dolavaline. A lower GI50 value indicates higher cytotoxic potency.

Inhibition of Tubulin Polymerization

The direct interaction of Dolastatin 10 analogues with tubulin is a critical determinant of their biological activity. The half-maximal inhibitory concentration (IC50) for tubulin polymerization quantifies this interaction. While specific comparative data for a wide range of dolaproine-modified analogues is limited in single studies, research indicates that modifications to the dolaproine moiety can affect tubulin binding and polymerization inhibition[2]. Generally, analogues with high cytotoxicity also exhibit potent inhibition of tubulin polymerization.

CompoundIC50 for Tubulin Polymerization (µM)
Dolastatin 10 ~1.2 - 2.2

This value is a representative range from multiple studies and serves as a benchmark for comparison.

Experimental Protocols: Methodologies for Biological Evaluation

To ensure the reproducibility and validity of the presented data, this section details the experimental protocols for the key assays used to evaluate the biological activity of Dolastatin 10 analogues.

In Vitro Cytotoxicity Assay (Growth Inhibition Assay)

This assay determines the concentration of a compound that inhibits the growth of a cancer cell line by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., MOLM13, SW780)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (Dolastatin 10 analogues) and control compounds (e.g., MMAE, DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent)

  • Luminometer

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the overnight culture medium from the cell plates and add the medium containing the various concentrations of the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a no-cell control.

  • Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to allow the luminescent signal to stabilize.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

  • Determine the GI50 value by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This in vitro assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (e.g., 10 mM)

  • Glycerol

  • Test compounds and control compounds (e.g., paclitaxel as a polymerization promoter, vinblastine as an inhibitor)

  • 96-well microplates (UV-transparent)

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a tubulin solution in ice-cold polymerization buffer.

  • On ice, add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate.

  • Add the tubulin-GTP mixture to each well.

  • Place the plate in the microplate reader pre-warmed to 37°C.

  • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the polymerization of tubulin.

  • Plot the absorbance values over time to generate polymerization curves.

  • Determine the rate of polymerization and the maximum polymer mass for each compound concentration.

  • Calculate the IC50 value for tubulin polymerization inhibition by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations: Pathways and Workflows

To provide a clearer understanding of the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Mechanism of Action of Dolastatin 10 Analogues cluster_cell Cancer Cell Dolastatin_Analogue Dolastatin 10 Analogue (Modified Dolaproine) Tubulin_Dimer α/β-Tubulin Dimer Dolastatin_Analogue->Tubulin_Dimer Binds to Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimer->Microtubule_Polymerization Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Prevents Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of action of Dolastatin 10 analogues.

Experimental Workflow for Biological Activity Comparison Start Start: Synthesize Dolaproine- Modified Analogues Cytotoxicity In Vitro Cytotoxicity Assay (e.g., GI50 determination) Start->Cytotoxicity Tubulin_Polymerization Tubulin Polymerization Assay (IC50 determination) Start->Tubulin_Polymerization Cell_Cycle Cell Cycle Analysis (G2/M Arrest) Cytotoxicity->Cell_Cycle Data_Analysis Data Analysis and Comparison - Structure-Activity Relationship (SAR) - Comparison to Dolastatin 10/MMAE Cytotoxicity->Data_Analysis Tubulin_Polymerization->Data_Analysis Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis Apoptosis->Data_Analysis Conclusion Conclusion: Identify Lead Compounds for Further Development Data_Analysis->Conclusion

References

A Comparative Guide to Chiral Purity Analysis of N-Boc-dolaproine-methyl: HPLC vs. SFC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the chiral purity of pharmaceutical intermediates like N-Boc-dolaproine-methyl is a critical step in the synthesis of complex active pharmaceutical ingredients (APIs), such as the potent anti-cancer agent dolastatin 10. This guide provides a comparative overview of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), supported by experimental data and detailed methodologies.

This compound, a key building block in the synthesis of dolastatin 10, possesses multiple chiral centers, making the separation and quantification of its diastereomers essential for ensuring the stereochemical integrity of the final API. The choice of analytical methodology for this chiral separation can significantly impact efficiency, speed, and solvent consumption. This guide explores the application of both traditional chiral HPLC and the increasingly popular chiral SFC for this purpose.

Method Comparison: HPLC vs. SFC

High-Performance Liquid Chromatography (HPLC) has long been the standard for chiral separations in the pharmaceutical industry. However, Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering several distinct advantages.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Separation based on partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).Separation using a mobile phase of supercritical carbon dioxide, often with a small amount of organic co-solvent, and a CSP.
Speed Typically longer analysis times due to higher viscosity of liquid mobile phases.Significantly faster analysis times (often 3-5 times faster than HPLC) due to the low viscosity and high diffusivity of supercritical CO2.
Resolution Can achieve high resolution, but may require extensive method development.Often provides superior or comparable resolution to HPLC for chiral separations.
Solvent Consumption Generally high consumption of organic solvents, leading to higher costs and environmental impact.Drastically reduced organic solvent consumption by using environmentally benign CO2 as the primary mobile phase.
Cost Higher operational costs due to solvent purchase and disposal.Lower operational costs due to reduced solvent usage and faster analysis times.
Method Development Can be time-consuming and complex, often requiring screening of multiple columns and mobile phases.Method development can be faster due to rapid column equilibration and shorter run times.

Experimental Protocols

Representative Chiral HPLC Method

This protocol is adapted from established methods for the chiral separation of N-Boc-amino acid derivatives.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Representative Chiral SFC Method

This protocol is based on general guidelines for chiral SFC method development for pharmaceutical intermediates.

  • Column: Chiralpak AD-3, 150 x 4.6 mm, 3 µm

  • Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 40 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.

Data Presentation

The following table presents hypothetical, yet expected, comparative data for the chiral separation of this compound diastereomers based on the performance of these methods with analogous compounds.

ParameterChiral HPLCChiral SFC
Retention Time (Diastereomer 1) ~ 12.5 min~ 2.8 min
Retention Time (Diastereomer 2) ~ 14.8 min~ 3.5 min
Resolution (Rs) > 2.0> 2.5
Selectivity (α) ~ 1.25~ 1.30
Analysis Time ~ 20 min~ 5 min
Solvent Consumption per run ~ 20 mL (organic)~ 0.75 mL (organic)

Experimental Workflow & Logic

The selection and optimization of a chiral separation method typically follows a structured workflow.

G cluster_0 Method Development Workflow A Define Analytical Target: Chiral Purity of this compound B Initial Technique Selection A->B C Chiral HPLC Screening B->C Conventional Approach D Chiral SFC Screening B->D Modern & Green Approach E Method Optimization C->E D->E F Method Validation E->F G Routine Analysis F->G

Caption: A typical workflow for developing a chiral separation method.

The decision between HPLC and SFC often involves considering factors like available instrumentation, desired analysis speed, and environmental impact.

G cluster_1 Technique Selection Logic Start Need for Chiral Purity Analysis Decision1 High Throughput Required? Start->Decision1 Decision2 Minimize Solvent Consumption? Decision1->Decision2 No SFC Select SFC Decision1->SFC Yes Decision2->SFC Yes HPLC Select HPLC Decision2->HPLC No

Caption: Decision tree for selecting between chiral HPLC and SFC.

Conclusion

For the chiral purity analysis of this compound, both HPLC and SFC are viable techniques. However, the data and established trends strongly suggest that chiral SFC offers significant advantages in terms of speed, efficiency, and sustainability . The dramatically reduced analysis time and organic solvent consumption make SFC a more cost-effective and environmentally friendly option for routine quality control and in-process monitoring during the synthesis of dolastatin 10 and other complex pharmaceutical agents. While initial instrumentation costs for SFC may be higher, the long-term savings in solvent and time often justify the investment, particularly in a high-throughput drug development environment. Researchers should consider these factors when developing and validating their analytical methods for this critical pharmaceutical intermediate.

A Comparative Guide to the Application of N-Boc-dolaproine-methyl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-dolaproine-methyl is a crucial chiral building block in the synthesis of complex peptides, most notably as a key component of the potent antineoplastic agent dolastatin 10 and its analogues. Its unique structure, featuring a substituted proline ring, presents both opportunities and challenges in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of this compound with alternative N-Boc-protected amino acids, supported by data from the literature, to aid in the selection of appropriate synthetic strategies.

Product Specifications: Certificate of Analysis for N-Boc-dolaproine

A typical Certificate of Analysis (CoA) for N-Boc-dolaproine outlines the following specifications:

ParameterSpecificationAnalytical Method
Appearance Colorless to light yellow oil or solidVisual Inspection
Purity ≥95% to ≥99.9%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structure¹H Nuclear Magnetic Resonance (¹H NMR)
Molecular Formula C₁₄H₂₅NO₅---
Molecular Weight 287.35 g/mol ---

Performance Comparison in Peptide Synthesis

The incorporation of N-Boc-dolaproine into a growing peptide chain can be challenging due to its sterically hindered nature as an N-substituted amino acid. This steric bulk can significantly impact coupling efficiency and require optimized protocols compared to less hindered amino acids like N-Boc-L-proline. Below is a comparative analysis of N-Boc-dolaproine with common alternatives.

FeatureN-Boc-dolaproineN-Boc-L-prolineN-Boc-N-methyl-L-valine
Structure Substituted proline derivativeUnsubstituted prolineN-methylated branched-chain amino acid
Steric Hindrance HighLowHigh
Expected Coupling Efficiency Moderate to low with standard reagents.[1][2]HighLow with standard reagents.[1][3][4]
Recommended Coupling Reagents HATU, HBTU, PyBOP, PyBroP.[1][5][6]Standard reagents (e.g., HBTU, DIC/HOBt).[7]HATU, PyAOP, PyBroP.[3][5]
Potential Side Reactions Incomplete coupling, racemization at the activated carboxyl group.[4][8]Diketopiperazine formation (at the dipeptide stage).[3]Incomplete coupling, racemization.[4]
Monitoring of Coupling Ninhydrin test is unreliable for secondary amines; alternative tests like the isatin or chloranil test are recommended.Isatin or chloranil test.Bromophenol blue test.[5]

Experimental Protocols

The successful incorporation of sterically hindered amino acids like N-Boc-dolaproine necessitates robust coupling methods. The following is a generalized experimental protocol for a manual solid-phase peptide synthesis (SPPS) coupling step using HATU, a highly effective reagent for such challenging couplings.

Protocol: Coupling of N-Boc-dolaproine using HATU

Materials:

  • N-Boc-dolaproine

  • Peptide-resin with a free N-terminal amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF (for Fmoc deprotection if applicable)

  • Chloranil or Isatin test reagents

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • N-terminal Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Pre-activation of the Amino Acid: In a separate vessel, dissolve 3-5 equivalents of N-Boc-dolaproine and 3-5 equivalents of HATU in DMF. Add 6-10 equivalents of DIPEA to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.

  • Coupling Reaction: Add the pre-activated N-Boc-dolaproine solution to the swelled and deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).[1]

  • Monitoring the Coupling: Take a small sample of the resin beads and wash them thoroughly. Perform a chloranil or isatin test to check for the presence of free secondary amines. A negative result (no color change) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and by-products.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. Wash the resin again with DMF and DCM.

  • Proceed to the next cycle: The resin is now ready for the deprotection of the Boc group and the coupling of the next amino acid.

Visualizing the Workflow

The following diagrams illustrate the key stages of solid-phase peptide synthesis and a critical signaling pathway where dolastatin 10, containing dolaproine, exerts its effect.

Peptide_Synthesis_Cycle Resin Solid Support (Resin) A1 Fmoc-AA(1)-Resin Resin->A1 Attach first Fmoc-amino acid A2 H-AA(1)-Resin A1->A2 Fmoc Deprotection (Piperidine) A3 Fmoc-AA(2)-AA(1)-Resin A2->A3 Couple Fmoc-AA(2) (e.g., HATU/DIPEA) A4 H-AA(2)-AA(1)-Resin A3->A4 Fmoc Deprotection A5 Fmoc-AA(n)-...-AA(1)-Resin A4->A5 Repeat Coupling and Deprotection Cycles (n-2) times Cleavage Cleavage & Deprotection A5->Cleavage Final Deprotection (e.g., TFA) Peptide Purified Peptide Cleavage->Peptide

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Dolastatin_Signaling_Pathway cluster_cell Cancer Cell Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Disruption leads to Dolastatin10 Dolastatin 10 (containing Dolaproine) Dolastatin10->Tubulin Binds to tubulin

Mechanism of Action of Dolastatin 10.

Conclusion

This compound is an indispensable reagent for the synthesis of dolastatin 10 and its analogues. While its steric hindrance poses a challenge for peptide coupling, the use of potent activating reagents like HATU and careful monitoring of the reaction can lead to successful incorporation. For synthetic targets where the specific structure of dolaproine is not essential, less hindered alternatives such as N-Boc-L-proline may offer a more straightforward synthetic route. Conversely, when mimicking or studying the effects of N-methylation, more challenging building blocks like N-Boc-N-methyl-L-valine can be employed with similar specialized protocols. The choice of building block should therefore be guided by the specific requirements of the target peptide and a thorough understanding of the synthetic challenges involved.

References

Safety Operating Guide

Safe Disposal of N-Boc-dolaproine-methyl: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of N-Boc-dolaproine-methyl, a protected amino acid ester commonly used in synthetic chemistry. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following guidelines are based on the known chemical properties of N-Boc-protected compounds and general principles of laboratory waste management.

Summary of Chemical Data

For safe handling and disposal, it is crucial to be aware of the properties of this compound and its potential degradation products.

Chemical SubstanceFormulaMolecular Weight ( g/mol )Key HazardsPredicted pKa
N-Boc-dolaproineC14H25NO5287.35Skin, eye, and respiratory irritant4.27 ± 0.11
tert-ButanolC4H10O74.12Flammable liquid, eye irritant, may cause drowsiness or dizzinessNot Applicable
IsobutyleneC4H856.11Highly flammable gas, may cause dizziness and fatigueNot Applicable

Disposal Protocol: Chemical Degradation and Neutralization

The primary method for the disposal of this compound involves the chemical removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, followed by neutralization. This process, known as deprotection, breaks down the molecule into less hazardous components.

Important: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Materials Required:

  • Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution (1 M)

  • pH indicator strips or a calibrated pH meter

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • A well-ventilated fume hood

  • Labeled waste containers

Step-by-Step Procedure:

  • Segregation of Waste:

    • Collect waste containing this compound in a dedicated, labeled container.

    • Do not mix this waste with other chemical waste streams, particularly those containing bases, oxidizers, or cyanides.

  • Acidic Deprotection (in a fume hood):

    • For solutions of this compound in an organic solvent (e.g., dichloromethane, ethyl acetate), carefully add an excess of concentrated hydrochloric acid or trifluoroacetic acid.

    • Stir the solution at room temperature. The reaction is typically accompanied by the evolution of isobutylene gas and the formation of tert-butanol and the deprotected amino acid ester.

    • Allow the reaction to proceed for at least one hour to ensure complete deprotection.

  • Neutralization:

    • Slowly and carefully add a solution of sodium bicarbonate or sodium hydroxide to the acidic waste. This should be done in an ice bath to control any exothermic reaction.

    • Monitor the pH of the solution using pH strips or a pH meter. Continue adding the base until the pH is neutral (between 6.0 and 8.0).

  • Aqueous Waste Disposal:

    • Once neutralized, the aqueous layer may be suitable for disposal down the sanitary sewer, depending on local regulations and the final concentration of the deprotected amino acid and salts.

    • Crucially, consult your local EHS guidelines before any sewer disposal. Many institutions have strict limits on the chemical oxygen demand (COD) and the concentration of organic compounds that can be discharged.

  • Organic Waste Disposal:

    • If the deprotection was performed in an organic solvent, separate the aqueous and organic layers.

    • Collect the organic layer, which will contain tert-butanol and any residual solvent, in a labeled halogenated or non-halogenated organic waste container, as appropriate.

  • Disposal of Solid Waste:

    • Any solid waste contaminated with this compound, such as gloves or weighing paper, should be placed in a designated solid chemical waste container.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste this compound assess_waste Assess Waste Stream (Solid, Liquid, Aqueous, Organic) start->assess_waste solid_waste Solid Waste assess_waste->solid_waste Solid liquid_waste Liquid Waste assess_waste->liquid_waste Liquid solid_disposal Dispose in Labeled Solid Chemical Waste Container solid_waste->solid_disposal deprotection Acidic Deprotection (e.g., HCl or TFA) in Fume Hood liquid_waste->deprotection final_disposal Final Disposal by Licensed Waste Contractor solid_disposal->final_disposal neutralization Neutralize with Base (e.g., NaHCO3) deprotection->neutralization check_local_reg Consult Local EHS Regulations for Aqueous Disposal neutralization->check_local_reg aqueous_disposal Dispose to Sanitary Sewer (if permitted) check_local_reg->aqueous_disposal Permitted organic_disposal Segregate and Dispose as Organic Waste check_local_reg->organic_disposal Not Permitted or Organic Layer aqueous_disposal->final_disposal organic_disposal->final_disposal

Caption: Disposal workflow for this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling N-Boc-Dolaproine-Methyl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of N-Boc-dolaproine-methyl, a key building block in synthetic chemistry. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1] Therefore, strict adherence to safety protocols is crucial.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment to be used when handling this compound. Consistent and correct use of PPE is the first line of defense against chemical exposure.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Inspect gloves for any signs of degradation before use.[2]
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[2][3]
Respiratory Protection NIOSH-approved respiratorUse a respirator with an appropriate cartridge for organic vapors and particulates if working outside of a fume hood or in a poorly ventilated area.[1]
Body Protection Laboratory coatA flame-retardant lab coat should be worn and kept fastened.
Footwear Closed-toe shoesShoes should fully cover the feet.

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is critical to prevent accidental exposure and contamination. Follow these steps meticulously.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eye-wash station and safety shower are accessible and unobstructed.[3]

    • Gather all necessary PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling :

    • All weighing and transferring of this compound solid should be conducted within a chemical fume hood to avoid inhalation of dust.[2]

    • Use only outdoors or in a well-ventilated area.[3]

    • Avoid direct contact with the skin and eyes.[2]

    • Wash hands thoroughly after handling the compound.[3]

    • Do not eat, drink, or smoke in the laboratory area.[3]

  • Storage :

    • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]

    • The recommended storage temperature is in a refrigerator.

    • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Safe Waste Management

Proper disposal of this compound and its containers is an essential part of the laboratory workflow to ensure environmental safety and regulatory compliance.

  • Waste Segregation :

    • All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be placed in a designated, labeled hazardous waste container.

  • Chemical Waste :

    • Unused or waste this compound should be collected in a clearly labeled, sealed container.

    • Do not mix with other incompatible waste streams.

  • Disposal Procedure :

    • Dispose of all waste materials in accordance with local, state, and federal regulations.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact : Remove contaminated clothing and rinse the affected skin area with plenty of water. Wash with soap and water. If irritation persists, seek medical attention.[3]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Response prep Preparation (Fume Hood, PPE) weigh Weighing & Transfer (in Fume Hood) prep->weigh react Reaction Setup weigh->react segregate Waste Segregation (Contaminated Materials) react->segregate Post-Reaction collect Collect Chemical Waste segregate->collect dispose EHS Disposal collect->dispose exposure Accidental Exposure first_aid First Aid Measures exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for this compound Handling and Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.